molecular formula C7H14N2O5 B12517195 D-Threonyl-L-serine CAS No. 656221-74-8

D-Threonyl-L-serine

Cat. No.: B12517195
CAS No.: 656221-74-8
M. Wt: 206.20 g/mol
InChI Key: GXDLGHLJTHMDII-VAYJURFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Threonyl-L-serine is a synthetic dipeptide of interest in biochemical and pharmacological research. Composed of D-threonine and L-serine, this chiral compound is valuable for studying peptide stability, enzyme specificity, and transport mechanisms across biological membranes. Its unique structure allows scientists to investigate the role of stereochemistry in peptide function and metabolism. Researchers utilize this dipeptide as a tool to explore novel pathways in microbiology and parasitology, given the established importance of serine and threonine metabolism in certain pathogens . It is also applied in the development of specialized cell culture media and as a building block for more complex peptide synthesis. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

656221-74-8

Molecular Formula

C7H14N2O5

Molecular Weight

206.20 g/mol

IUPAC Name

(2S)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m0/s1

InChI Key

GXDLGHLJTHMDII-VAYJURFESA-N

Isomeric SMILES

C[C@@H]([C@H](C(=O)N[C@@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)O)N)O

Origin of Product

United States

Contextualizing D Threonyl L Serine Within Advanced Peptide Research

Introduction to Dipeptides and Their Structural Complexity

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond. taylorandfrancis.com Despite their relatively small size, they can exhibit significant structural complexity. This complexity arises from the distinct properties of the constituent amino acid side chains, the potential for various intramolecular and intermolecular interactions, and the stereochemistry of the chiral centers. taylorandfrancis.commsu.edu The sequence of the amino acids is crucial; for instance, a dipeptide composed of aspartic acid and phenylalanine can exist as either Asp-Phe or Phe-Asp, each with unique properties. msu.edu

The three-dimensional conformation of a dipeptide is influenced by the planarity of the peptide bond and rotational freedom around the bonds to the alpha-carbon atoms. msu.edu These structural nuances dictate how dipeptides interact with their environment and biological targets. researchgate.net The aggregation patterns of dipeptides in the solid state are often dominated by head-to-tail hydrogen bonding between the N-terminal amino group and the C-terminal carboxylate group, leading to the formation of distinct, predictable patterns. researchgate.net

Significance of D-Amino Acid Incorporation in Peptide Chemistry and Biology

While L-amino acids are the predominant building blocks of proteins in most living organisms, the strategic inclusion of their mirror images, D-amino acids, has become a pivotal tool in peptide chemistry and drug design. jpt.comnih.gov The presence of a D-amino acid in a peptide sequence can induce significant alterations in its secondary structure and confer remarkable resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. biopharmaspec.comlifetein.comrsc.org This enhanced stability increases the peptide's half-life in biological systems, a desirable property for therapeutic agents. biopharmaspec.comlifetein.com

The incorporation of D-amino acids can also influence the peptide's biological activity and receptor binding affinity. lifetein.comfrontiersin.org By altering the peptide's conformation, D-amino acids can lead to novel interactions with biological targets that are not achievable with their L-counterparts alone. rsc.orgfrontiersin.org This has spurred research into D-amino acid-containing peptides as antimicrobial agents, enzyme inhibitors, and hormone analogs. lifetein.comasm.org Furthermore, the unique structural properties conferred by D-amino acids can contribute to the rigidity of the peptide backbone, which can, in turn, enhance its stability and binding affinity. lifetein.com

Current Research Trajectories for D-Threonyl-L-serine and Analogous Dipeptides

Current research involving D-amino acid-containing dipeptides like this compound is multifaceted, exploring their potential as novel functional compounds for pharmaceuticals and food additives. asm.orgnih.gov Scientists are investigating the unique effects of L,D-dipeptides that are not observed in their L,L-counterparts. asm.orgnih.gov A significant area of focus is the development of efficient synthetic methods for these dipeptides. Chemoenzymatic systems, which combine enzymatic activation of the amino acids with chemical reactions, are being explored to produce various D-amino acid-containing dipeptides, including L,D-, D,L-, and D,D-configurations. asm.orgnih.gov

Furthermore, the self-assembly properties of dipeptides containing D-amino acids are a burgeoning field of study. Research has shown that the chirality of the amino acids within a dipeptide significantly influences the resulting nanostructures. researchgate.net For example, protected dipeptides containing both D- and L-amino acids have been observed to self-assemble into distinct architectures like hexagonal hollow microtubes, whereas their L,L-counterparts form microrods. researchgate.net These findings have potential applications in nanotechnology and material science. researchgate.net The study of how D-amino acid incorporation affects the supramolecular structure and helicity of dipeptides is also an active area of investigation, with implications for creating materials with precisely controlled properties. researchgate.net

Historical Development of this compound Investigation

While specific historical milestones for this compound are not extensively documented in readily available literature, the investigation of this and similar D-amino acid-containing peptides is rooted in the broader history of peptide chemistry and the discovery of D-amino acids in nature. Initially, D-amino acids were considered rare, but they were later found to be key components in various natural products, particularly in the cell walls of bacteria (e.g., D-alanine and D-glutamic acid in peptidoglycan) and in certain peptide antibiotics like gramicidin (B1672133) and bacitracin. rsc.orgfrontiersin.org

The understanding of the role of D-serine as a neurotransmitter in the mammalian brain, first reported in the early 1990s, marked a significant turning point, highlighting the biological importance of D-amino acids beyond the microbial world. nih.govfrontiersin.org This discovery spurred further interest in the synthesis and function of D-amino acid-containing peptides. The development of analytical techniques to separate and identify D- and L-amino acids has been crucial for advancing this field. biopharmaspec.comnih.gov Early synthetic work on related glycopeptides, such as the synthesis of N-L-seryl-D-glucosamine and N-L-threonyl-D-glucosamine in 1962, laid some of the foundational chemical groundwork for creating peptides with varied stereochemistry. capes.gov.br More recent studies have focused on the spectroscopic and theoretical characterization of dipeptides like L-threonyl-L-serine, providing detailed structural insights that are essential for understanding their D-amino acid-containing analogs. dntb.gov.uaresearchgate.net

Compound Name
This compound
L-Threonyl-L-serine
D-serine
L-serine
D-alanine
L-alanine
D-glutamic acid
L-glutamic acid
Aspartic acid
Phenylalanine
Glycine (B1666218)
D-leucine
D-valine
D-phenylalanine
N-L-seryl-D-glucosamine
N-L-threonyl-D-glucosamine
Gramicidin
Bacitracin
Non-8-ynoyl-L-threonyl-D-serine

Physicochemical Data for this compound

PropertyValueSource
CAS Number 656221-74-8 epa.gov
Molecular Formula C7H14N2O5Inferred from structure
Molecular Weight 206.19 g/mol Inferred from structure
Synonyms (2R)-2-amino-3-hydroxy-N-((S)-2-hydroxy-1-carboxyethyl)butanamideInferred from structure

Note: Experimental physicochemical data for this compound is limited in publicly accessible databases. The presented data is based on its chemical structure and available identifiers.

Nomenclature and Stereochemical Considerations in D Threonyl L Serine

Systematic IUPAC Naming and Conventional Abbreviations

The systematic name for D-Threonyl-L-serine, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-2-{[(2R,3S)-2-amino-3-hydroxybutanoyl]amino}-3-hydroxypropanoic acid. This name precisely describes the connectivity of the atoms and the stereochemistry at each chiral center.

In scientific literature and biochemical contexts, peptides are more commonly referred to using abbreviations for their constituent amino acid residues. libretexts.org These abbreviations consist of a three-letter code or a one-letter code. uni-muenchen.dei-base.info For this compound, the abbreviations are built from the codes for D-threonine and L-serine. The "D" configuration is explicitly noted.

Amino Acid ResidueThree-Letter CodeOne-Letter Code
D-ThreonineD-Thrt
L-SerineSerS
This compound D-Thr-Ser tS

The one-letter code for D-amino acids is often represented by a lowercase letter. bachem.com

Absolute Configuration and Chirality of the Constituent Amino Acid Residues

Chirality is a key feature of amino acids, with the exception of glycine (B1666218). unacademy.com This property means they can exist as non-superimposable mirror images, known as enantiomers. unacademy.comallen.in The configuration of these enantiomers is described using either the D/L system or the Cahn-Ingold-Prelog (R/S) system. allen.invaia.com

L-Serine : The serine residue in the dipeptide is in the L-configuration. This is the form that naturally occurs in proteins. libretexts.orgwikipedia.org For L-serine, the absolute configuration at its single chiral center (the α-carbon) is (S). vaia.com Its systematic IUPAC name is (2S)-2-amino-3-hydroxypropanoic acid. wikipedia.org

D-Threonine : The threonine residue is in the D-configuration. Threonine is one of two proteinogenic amino acids that have two chiral centers (at Cα and Cβ). wikipedia.orglibretexts.org This gives rise to four possible stereoisomers. wikipedia.orgacs.org The naturally occurring L-threonine has the configuration (2S, 3R). wikipedia.org Its enantiomer, D-threonine, therefore has the opposite configuration at both chiral centers, which is (2R, 3S). libretexts.org The systematic IUPAC name for D-threonine is (2R,3S)-2-amino-3-hydroxybutanoic acid. wikipedia.org

Constituent Amino AcidD/L NotationR/S Notation (at α-carbon)R/S Notation (at β-carbon)
SerineL-SerineSN/A
ThreonineD-ThreonineRS

Diastereomeric and Enantiomeric Relationships of this compound and Related Peptides

The presence of multiple chiral centers in this compound results in a network of stereoisomeric peptides. Stereoisomers that are non-superimposable mirror images are called enantiomers, while those that are not mirror images are called diastereomers. libretexts.org Diastereomers have different physical properties and can be separated by techniques like chromatography. chiraltech.com

The stereoisomers of the threonyl-serine dipeptide are:

This compound (D-Thr-L-Ser) : The subject of this article.

L-Threonyl-D-serine (L-Thr-D-Ser) : This is the enantiomer of D-Thr-L-Ser. It has the opposite configuration at all three chiral centers.

L-Threonyl-L-serine (L-Thr-L-Ser) : This is a diastereomer of D-Thr-L-Ser. It differs in the configuration of the threonine residue but has the same configuration for the serine residue. This is the dipeptide formed from the two naturally occurring proteinogenic amino acids.

D-Threonyl-D-serine (D-Thr-D-Ser) : This is also a diastereomer of D-Thr-L-Ser. It has the same configuration for the threonine residue but the opposite for the serine residue.

The relationship between any two stereoisomers that are not mirror images is that of diastereomers. libretexts.org For instance, L-Thr-L-Ser and D-Thr-D-Ser are enantiomers of each other, but both are diastereomers of D-Thr-L-Ser.

PeptideStereochemical Relationship to D-Thr-L-Ser
L-Threonyl-D-serineEnantiomer
L-Threonyl-L-serineDiastereomer
D-Threonyl-D-serineDiastereomer

Implications of Stereochemistry for Biochemical Recognition and Chemical Reactivity

The specific stereochemistry of a peptide profoundly influences its biological activity and chemical properties. nih.gov The inclusion of a D-amino acid, such as in this compound, has significant consequences.

Resistance to Proteolysis : Most proteases, the enzymes that break down proteins and peptides, are highly specific for substrates composed exclusively of L-amino acids. plos.org The presence of a D-amino acid in a peptide chain, therefore, generally confers enhanced stability and resistance to enzymatic degradation. frontiersin.orgnih.gov This increased stability can prolong the peptide's effective lifetime in a biological system. mdpi.com

Receptor Recognition and Biological Activity : The three-dimensional shape of a peptide is critical for its interaction with biological targets like receptors. nih.gov Changing the stereochemistry of even one amino acid can dramatically alter the peptide's conformation and, consequently, its binding affinity and biological function. acs.org In some natural peptides, the presence of a D-amino acid is essential for receptor binding and activity. frontiersin.orgmdpi.com For example, the opioid peptide dermorphin (B549996) is only active when it contains a D-alanine residue; its all-L counterpart shows no biological activity. mdpi.com The specific D-Thr-L-Ser arrangement would present a unique topography for interaction with receptors or enzymes, potentially leading to novel biological effects compared to its all-L diastereomer.

Chemical Reactivity : While enantiomers have identical chemical properties in an achiral environment, diastereomers have distinct properties. The stereochemical arrangement in this compound influences intramolecular interactions, such as hydrogen bonding, which can affect the reactivity of the side chain hydroxyl groups and the peptide backbone. acs.org The spatial orientation of the threonyl and seryl side chains will dictate their accessibility and reactivity in chemical modifications. researchgate.net

Advanced Chemical Synthesis Methodologies for D Threonyl L Serine

Solid-Phase Peptide Synthesis (SPPS) Protocols for Dipeptide Formation

Solid-Phase Peptide Synthesis (SPPS) offers a robust and efficient method for the synthesis of D-Threonyl-L-serine. The key advantage of SPPS lies in the covalent attachment of the growing peptide chain to an insoluble polymer support (resin), which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. nih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most commonly employed orthogonal protection scheme for this purpose. iris-biotech.dealtabioscience.com

Resin Selection and Loading Strategies for D-Threonine and L-Serine

The choice of resin is critical for the successful synthesis of the dipeptide. For the synthesis of a C-terminal carboxylic acid, a highly acid-sensitive resin is preferred to allow for mild cleavage conditions that preserve the integrity of the dipeptide and its side-chain protecting groups. The 2-chlorotrityl chloride (2-CTC) resin is an excellent candidate for this purpose. chempep.comneliti.com Its steric bulk also helps to minimize side reactions such as diketopiperazine formation, which can be a problem at the dipeptide stage. peptide.com

The synthesis commences with the loading of the C-terminal amino acid, L-Serine, onto the 2-CTC resin. The hydroxyl group of L-Serine is protected with a tert-butyl (tBu) group, and the α-amino group is protected with an Fmoc group. The loading is typically achieved by reacting Fmoc-L-Ser(tBu)-OH with the 2-CTC resin in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloromethane (B109758) (DCM). rsc.org

Table 1: Representative Loading of Fmoc-L-Ser(tBu)-OH onto 2-Chlorotrityl Chloride Resin

ParameterValueReference
Resin2-Chlorotrityl Chloride (1% DVB) iris-biotech.de
Amino AcidFmoc-L-Ser(tBu)-OH altabioscience.com
SolventDichloromethane (DCM) rsc.org
BaseN,N-Diisopropylethylamine (DIEA) rsc.org
Reaction Time1-2 hours thieme-connect.com
Resulting Resin Loading ~0.5 - 0.7 mmol/g iris-biotech.de

After loading, any unreacted chloride sites on the resin are "capped" with methanol (B129727) to prevent them from interfering in subsequent steps. neliti.com The loading efficiency can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of the resin with a piperidine (B6355638) solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.

Coupling Reagents and Conditions for Stereoselective Peptide Bond Formation

Following the successful loading and capping of the resin, the Fmoc protecting group on the N-terminus of L-Serine is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF). This exposes the free amine, which is then ready for coupling with the next amino acid, D-Threonine.

The coupling step is the most critical for ensuring a high yield of the desired dipeptide and for preserving the stereochemical integrity of both amino acids. The D-Threonine to be coupled is also protected with an Fmoc group at the N-terminus and a tBu group on its side-chain hydroxyl group (Fmoc-D-Thr(tBu)-OH). The choice of coupling reagent is paramount to prevent racemization, a known risk for serine residues. rsc.org Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and commonly used in conjunction with a base like DIEA. rsc.org Phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective. neliti.com

To further suppress racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative HOAt can be included in the coupling cocktail. globalresearchonline.net The use of pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ψMe,Mepro)-OH, is a powerful strategy to disrupt aggregation and improve coupling outcomes, especially in longer or more complex sequences. rsc.orgalfa-chemistry.comsigmaaldrich.com For the synthesis of this specific dipeptide, direct coupling is generally feasible with appropriate reagents.

Table 2: Comparison of Coupling Reagents for D-Thr-L-Ser Peptide Bond Formation

Coupling Reagent/AdditiveBaseSolventCoupling TimeTypical EfficiencyReference
HATU/HOAtDIEADMF30-60 min>95% rsc.org
HBTU/HOBtDIEADMF30-60 min>90% rsc.org
PyBOPDIEADCM/DMF1-2 hours>90% neliti.com
DIC/HOBtN/ADCM/DMF1-2 hours~90%

The completion of the coupling reaction is monitored using a qualitative test, such as the Kaiser ninhydrin (B49086) test, which detects the presence of free primary amines.

Orthogonal Protecting Group Strategies for Side Chains and Backbone

The success of SPPS relies on an orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group while others remain intact. iris-biotech.de In the synthesis of this compound, the Fmoc/tBu strategy is a prime example of orthogonality.

Nα-Fmoc group: This temporary protecting group on the α-amino group of the incoming amino acid is base-labile. It is removed at the start of each coupling cycle with a mild base, typically 20% piperidine in DMF, without affecting the tBu or the resin linkage. altabioscience.com

Side-Chain tBu group: The tert-butyl ethers protecting the hydroxyl groups of D-Threonine and L-Serine are stable to the basic conditions used for Fmoc removal. They are classified as permanent protecting groups during the chain elongation and are removed during the final cleavage step using a strong acid like trifluoroacetic acid (TFA). iris-biotech.depeptide.com

2-Chlorotrityl Linker: The linkage of the peptide to the 2-CTC resin is sensitive to mild acidic conditions, allowing for cleavage of the fully protected peptide if desired, while being stable to the basic conditions of Fmoc deprotection. chempep.com

This orthogonal scheme ensures that the synthesis proceeds in a controlled, stepwise manner, leading to the desired peptide sequence.

Cleavage and Deprotection Techniques to Preserve Dipeptide Integrity

The final step in SPPS is the cleavage of the dipeptide from the resin support and the simultaneous removal of the side-chain protecting groups. This is typically accomplished by treating the peptidyl-resin with a strong acid cleavage cocktail. rsc.org For the 2-CTC resin with tBu side-chain protection, a common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA) with scavengers. chempep.com

Scavengers are crucial for quenching the highly reactive carbocations (e.g., t-butyl cations) that are liberated during the deprotection of the side chains. chempep.com These cations could otherwise lead to unwanted side reactions. For peptides containing threonine and serine, water and triisopropylsilane (B1312306) (TIS) are effective scavengers.

Table 3: Representative Cleavage Cocktail for this compound

ReagentFunctionVolume %Reference
Trifluoroacetic Acid (TFA)Cleavage & Deprotection95% rsc.org
Water (H₂O)Scavenger2.5%
Triisopropylsilane (TIS)Scavenger2.5%

The cleavage reaction is typically run for 1-3 hours at room temperature. Afterward, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether. rsc.org The precipitated dipeptide is then washed several times with ether to remove the scavengers and dissolved cleavage by-products. The final product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.compepdd.com

Solution-Phase Synthesis Approaches for this compound

Solution-phase peptide synthesis, the classical approach to peptide synthesis, remains a valuable method, particularly for large-scale production and the synthesis of short peptides or peptide fragments. nih.gov Unlike SPPS, all reactants are in the same phase, which can present purification challenges but also allows for the purification and characterization of intermediates.

Fragment Condensation Methods and Optimization

For the synthesis of this compound, a fragment condensation strategy would involve the coupling of a protected D-Threonine derivative with a protected L-Serine derivative in solution. A typical approach would be to prepare the two "fragments":

Carboxyl Component: N-terminally protected D-Threonine, e.g., Fmoc-D-Thr(tBu)-OH.

Amine Component: C-terminally protected L-Serine, e.g., H-L-Ser(tBu)-OtBu (tert-butyl ester).

The coupling of these two fragments is achieved using coupling reagents similar to those used in SPPS, such as DCC (N,N'-dicyclohexylcarbodiimide)/HOBt, HATU, or PyBOP. globalresearchonline.netekb.eg A major challenge in solution-phase fragment condensation is the high risk of racemization of the C-terminal amino acid of the carboxyl component (in this case, D-Threonine) during the activation of its carboxyl group. peptide.com

To minimize racemization, several strategies are employed:

Low Temperatures: Performing the coupling reaction at low temperatures (e.g., -15°C to 0°C) can significantly reduce the rate of racemization. ekb.eg

Urethane-Protected Amino Acids: The use of urethane-based N-terminal protecting groups like Fmoc or Boc inherently suppresses racemization compared to other types of protecting groups. nih.gov

Additives: The inclusion of additives like HOBt or HOAt is highly effective in suppressing racemization by forming active esters that are less prone to cyclizing into the problematic oxazolone (B7731731) intermediate. globalresearchonline.net

Coupling Reagents: Certain coupling reagents are known to result in lower levels of racemization. For instance, copper(II)-based reagents have been shown to be effective in suppressing racemization in solution-phase couplings. uniurb.it

After the coupling reaction, the fully protected dipeptide, Fmoc-D-Thr(tBu)-L-Ser(tBu)-OtBu, must be purified from unreacted starting materials and coupling by-products, often using column chromatography. The final deprotection of all protecting groups (Fmoc and both tBu groups) would then be carried out using strong acid, such as TFA, followed by purification of the final this compound dipeptide.

Strategies for Minimizing Racemization during Activation

A primary challenge in peptide synthesis is the risk of racemization, particularly of the activated carboxylic acid of the N-terminal amino acid. bachem.comhighfine.com In the synthesis of this compound, the carboxylic acid of the D-Threonine residue is activated for coupling with the amino group of L-Serine. This activation makes the α-proton of D-Threonine susceptible to abstraction by a base, which can lead to the formation of a planar enolate or a 5(4H)-oxazolone intermediate. bachem.comrsc.org These intermediates can be reprotonated from either face, leading to a mixture of D and L isomers and compromising the stereochemical purity of the final dipeptide. bachem.com

Several strategies are employed to minimize this side reaction:

Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common activators but can promote racemization if used alone. bachem.comcsic.es To suppress this, they are almost always used in conjunction with racemization-suppressing additives. bachem.comhighfine.com These additives react with the initially formed O-acylisourea to generate a less reactive, but still efficient, active ester that is more resistant to racemization. google.com

Benzotriazoles: 1-Hydroxybenzotriazole (HOBt) was a historically popular additive that effectively reduces racemization. bachem.comnih.gov Newer alternatives with improved safety profiles and efficacy include 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®). bachem.comgoogle.com These additives accelerate the coupling reaction while minimizing the lifetime of the highly reactive intermediates prone to racemization. bachem.com

Copper(II) Chloride: The simultaneous use of HOBt and copper(II) chloride (CuCl₂) has been shown to be highly effective in preventing racemization during carbodiimide-mediated couplings, even in fragment condensations where the risk is high. nih.govrsc.org The Cu(II) ions are thought to prevent the racemization of any small amounts of oxazolone that may still form. nih.gov

Base Selection: The choice and stoichiometry of the base used during coupling are crucial. highfine.com Highly basic conditions increase the rate of α-proton abstraction. bachem.com Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used, but in cases with a high risk of racemization, weaker bases such as N-methylmorpholine (NMM) or sterically hindered bases like 2,4,6-collidine are preferred. bachem.comhighfine.com Ideally, the reaction is performed under base-free conditions if possible. bachem.com

Protecting Groups: The N-terminal protecting group on the D-Threonine plays a significant role. Urethane-based protecting groups, such as Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), are known to significantly reduce the tendency for oxazolone formation compared to acyl-type protecting groups. bachem.com This is because the electron-withdrawing nature of the urethane (B1682113) linkage decreases the acidity of the α-proton.

AdditiveChemical NameKey Feature
HOBt 1-HydroxybenzotriazoleClassic additive, effective at suppressing racemization with carbodiimides. bachem.comnih.gov
HOAt 1-Hydroxy-7-azabenzotriazoleMore effective than HOBt due to a neighboring group effect. google.com
OxymaPure® Ethyl 2-cyano-2-(hydroximino)acetateA non-explosive and highly efficient alternative to benzotriazoles. bachem.comgoogle.com
CuCl₂ Copper(II) ChlorideUsed with HOBt to eliminate racemization, particularly in segment coupling. nih.govrsc.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a powerful technique to control stereochemistry. wikipedia.orgnumberanalytics.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to one of the reactants. The steric and electronic properties of the auxiliary then direct the course of the subsequent reaction, leading to the desired stereoisomer. wikipedia.org After the key stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary could be attached to a glycine (B1666218) or acetate (B1210297) precursor to asymmetrically introduce the D-threonine stereochemistry. For instance, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org A synthesis might proceed as follows:

Attachment: An achiral N-acetyl group is attached to a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Asymmetric Reaction: The resulting imide undergoes a stereoselective aldol reaction with an appropriate aldehyde, directed by the chiral auxiliary to form the D-threo configuration.

Coupling: The modified auxiliary, now carrying the D-threonine precursor, is coupled with a protected L-serine derivative.

Removal: The chiral auxiliary is cleaved from the dipeptide, typically under mild hydrolytic conditions, to yield this compound. nih.gov

Chemoenzymatic Synthesis of this compound and Its Analogs

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity of biological catalysts. beilstein-journals.orgbham.ac.uk Enzymes operate under mild conditions and can exhibit strict chemo-, regio-, and stereoselectivity, which is ideal for overcoming the challenges associated with synthesizing complex molecules like this compound. qyaobio.com

Enzyme Selection for Peptide Bond Ligation (e.g., Peptidases in Reverse Synthesis)

The enzymatic formation of a peptide bond is an attractive alternative to chemical coupling, as it is generally free from racemization. qyaobio.com This process can be achieved by reversing the normal function of proteases (peptidases) or by using dedicated peptide ligases. qyaobio.comfrontiersin.org

Peptidases in Reverse (Equilibrium-Controlled Synthesis): In this approach, the equilibrium of the protease-catalyzed reaction is shifted toward synthesis rather than hydrolysis. This is typically achieved by using high concentrations of substrates in aqueous-organic solvent mixtures or by precipitating the product. qyaobio.com Papain, a cysteine protease, has broad substrate specificity and can be used to polymerize amino acid esters, including L-serine ethyl ester. nih.gov Its utility for D-L dipeptide synthesis would depend on its tolerance for a D-amino acid as the acyl donor.

Kinetically-Controlled Synthesis: This method uses an activated C-terminal ester of the N-terminal amino acid (e.g., D-Threonine methyl ester). A protease then catalyzes the aminolysis of this ester by the N-terminal amine of the second amino acid (L-Serine). This approach is generally faster and more efficient than the equilibrium-controlled method. qyaobio.com

Engineered Ligases: Several classes of natural and engineered enzymes are available for peptide ligation. frontiersin.org

Subtilisin Variants (Subtiligase): Engineered variants of the protease subtilisin, known as subtiligases, are highly efficient peptide ligases. nih.gov They recognize peptide esters and catalyze ligation with an N-terminal amine, with the P225A mutation significantly enhancing the ratio of aminolysis to hydrolysis. nih.gov

Asparaginyl Endopeptidases (AEPs): Enzymes like Butelase 1 are highly efficient ligases that recognize a specific C-terminal sequence (e.g., Asn-His-Val), cleave it, and ligate the new C-terminus to an N-terminal amine. frontiersin.org Their strict specificity can be a limitation unless the target sequence is engineered into the peptide fragments.

Sortases: These bacterial transpeptidases recognize a specific motif (e.g., LPXTG), cleave it, and join the peptide to an N-terminal glycine. frontiersin.org

d-Stereospecific Amidohydrolases: Certain amidohydrolases from Streptomyces species have been shown to catalyze the synthesis of dipeptides containing D-amino acids via an aminolysis reaction. nih.gov

Enzyme/ClassMechanism TypeTypical Recognition MotifSuitability for D-Thr-L-Ser
Papain Equilibrium/KineticBroad specificityPotentially suitable, depending on tolerance for D-amino acid esters. nih.gov
Subtiligase Kinetic (Ligation)Peptide estersHigh potential due to engineered ligase activity. nih.gov
Butelase 1 Ligation (Transpeptidase)C-terminal Asx-His-ValLow, unless substrate is specifically engineered with recognition site. frontiersin.org
Sortase A Ligation (Transpeptidase)C-terminal LPXTGLow, unless substrate is specifically engineered with recognition site. frontiersin.org
d-Amidohydrolase Kinetic (Aminolysis)Prefers D-aminoacyl estersHigh potential for synthesizing DL-dipeptides. nih.gov

Substrate Specificity and Reaction Optimization for Stereocontrol

The success of a chemoenzymatic approach hinges on the enzyme's substrate specificity. For the synthesis of this compound, an ideal enzyme would preferentially accept an activated D-Threonine derivative as the acyl donor and an L-Serine derivative as the nucleophilic acceptor.

Research has shown that some enzymes possess precisely this type of stereoselectivity. A d-stereospecific amidohydrolase from Streptomyces sp. preferentially used D-aminoacyl derivatives as acyl donors and L-amino acids as acyl acceptors, making it highly effective for the one-pot synthesis of various D-L-dipeptides. nih.gov Similarly, adenylation domains from nonribosomal peptide synthetase (NRPS) systems, which are involved in the biosynthesis of peptide natural products, can be used to activate D-amino acids. asm.orgasm.org A chemoenzymatic system combining an adenylation domain to activate a D-amino acid with a subsequent chemical nucleophilic attack by an L-amino acid has been used to synthesize over 40 different D-amino acid-containing dipeptides, including DL, LD, and DD configurations. asm.orgasm.org

Reaction optimization is crucial for maximizing yield and stereocontrol. Key parameters include:

Substrate Activation: The acyl donor (D-Threonine) is often used as a simple ester (e.g., methyl or benzyl (B1604629) ester) to facilitate the enzyme-catalyzed reaction. nih.govasm.org

pH and Solvent: Enzymes have optimal pH ranges for activity. The use of mixed aqueous-organic solvent systems can help solubilize substrates and influence the reaction equilibrium towards synthesis. qyaobio.com

Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability and allow for easier separation from the reaction mixture and reuse. sci-hub.se

Biocatalytic Approaches for D-Amino Acid Precursor Generation

The availability of the non-canonical D-Threonine precursor is essential. While chemical methods can produce D-amino acids, biocatalytic routes offer high enantioselectivity under mild conditions. nih.govrsc.org An efficient and increasingly common strategy is the use of multi-enzyme cascades to perform a stereoinversion of the readily available L-amino acid. rsc.orgrsc.org

A typical one-pot cascade for converting L-Threonine to D-Threonine would involve two key enzymatic steps:

Deamination: An L-amino acid deaminase (LAAD) or oxidase (LAAO) converts L-Threonine into its corresponding α-keto acid (2-keto-3-hydroxybutyrate). rsc.orgnih.gov

Reductive Amination: A D-amino acid dehydrogenase (D-AADH) or a D-amino acid aminotransferase (D-AAT) stereoselectively converts the α-keto acid intermediate into D-Threonine. rsc.orgnih.gov

To drive the reductive amination, a cofactor regeneration system is required. For dehydrogenases that use NADH/NADPH, a formate (B1220265) dehydrogenase (FDH) is often coupled into the cascade to regenerate the cofactor using formate as a cheap sacrificial substrate. nih.govrsc.org This whole-cell biocatalysis approach, where E. coli is engineered to express all the necessary enzymes, has been used to convert a variety of L-amino acids to their D-counterparts with quantitative conversion and over 99% enantiomeric excess. nih.govrsc.org

EnzymeRole in CascadeFunction
L-Amino Acid Deaminase (LAAD) Step 1: OxidationConverts L-Threonine to its α-keto acid. rsc.org
D-Amino Acid Dehydrogenase (D-AADH) Step 2: ReductionAsymmetrically reduces the α-keto acid to D-Threonine. rsc.orgrsc.org
Formate Dehydrogenase (FDH) Cofactor RecyclingRegenerates NADPH/NADH for the D-AADH step. nih.gov

Synthetic Challenges and Strategies for Stereochemical Purity

The primary synthetic challenge in producing this compound is maintaining absolute stereochemical control at both the α-carbons of threonine and serine. The loss of stereochemical purity can lead to the formation of diastereomeric impurities (e.g., L-Thr-L-Ser, D-Thr-D-Ser, L-Thr-D-Ser) which are often difficult and costly to separate from the desired product. nih.gov

Key challenges and the strategies to overcome them include:

Racemization of D-Threonine: As discussed, the activation of the D-Threonine carboxyl group is the step most vulnerable to racemization.

Strategy: Employing low-racemization coupling conditions is paramount. This involves using phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU) reagents, or carbodiimides combined with additives like OxymaPure or a HOBt/CuCl₂ mixture. bachem.comnih.gov The use of weak, sterically hindered bases and urethane-based protecting groups is also critical. bachem.comhighfine.com

Stereocontrol during Bond Formation: Ensuring that the D-Threonine couples specifically to L-Serine without epimerization of either component.

Strategy: Chemoenzymatic synthesis offers the most robust solution. Using a stereoselective peptide ligase or a D-L specific amidohydrolase can completely eliminate the risk of racemization during the coupling step, providing the highest level of stereochemical purity. qyaobio.comnih.gov

Purity of Starting Materials: The enantiomeric purity of the final dipeptide is dependent on the purity of the initial D-Threonine and L-Serine building blocks.

Strategy: Utilize highly pure starting materials. For the D-Threonine precursor, employing biocatalytic stereoinversion from high-purity L-Threonine can generate D-Threonine with >99% enantiomeric excess, ensuring a clean starting point for the synthesis. nih.govrsc.org

Analytical Verification: Confirming the stereochemical integrity of the final product is a non-trivial analytical challenge. nih.gov

Strategy: Specialized analytical techniques are required. This often involves total hydrolysis of the dipeptide followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC, or the use of chiral gas chromatography or capillary electrophoresis methods to separate and quantify the D- and L-isomers of each amino acid. nih.govresearchgate.net

Biosynthesis and Enzymatic Transformations of D Threonyl L Serine

Putative Non-Ribosomal Peptide Synthesis (NRPS) Pathways Involving D-Threonyl-L-serine

Non-ribosomal peptide synthetases (NRPSs) are large, modular mega-enzymes found in bacteria and fungi that synthesize a wide array of peptides, often with significant structural diversity, including the incorporation of non-proteinogenic and D-amino acids. igem.orgnih.gov The synthesis of a simple dipeptide like this compound would require a dedicated NRPS system.

The genes that encode NRPS enzymes are typically organized into biosynthetic gene clusters (BGCs). igem.org These clusters contain the gene(s) for the NRPS enzyme itself, along with genes for the biosynthesis of any required non-standard monomers and for tailoring enzymes that may modify the peptide product. igem.org

A putative gene cluster for this compound synthesis would be expected to encode a two-module NRPS enzyme. igem.org

Module 1: This module would be responsible for incorporating the D-threonine residue. It would select L-threonine from the cellular pool, activate it, and subsequently convert it to the D-enantiomer.

Module 2: This module would be responsible for activating and incorporating the L-serine residue.

While a specific BGC for this compound has not been definitively identified, analysis of known NRPS clusters provides a blueprint. For instance, the syringafactin biosynthesis cluster in Pseudomonas contains modules that incorporate D-amino acids, including a D-threonine residue, through the action of integrated epimerase domains. nih.gov Similarly, the cluster for the fungal peptide W493 B includes an NRPS module that incorporates D-allo-threonine. nih.gov

The inclusion of a D-amino acid into a peptide chain by an NRPS is a hallmark of this pathway and is primarily accomplished through the action of epimerization (E) domains. nih.govfrontiersin.org The established mechanism proceeds as follows:

The adenylation (A) domain of the first module selects and activates L-threonine as L-threonyl-AMP. igem.org

The activated amino acid is transferred to the adjacent thiolation (T) domain (also known as a peptidyl carrier protein or PCP), forming a covalent thioester bond. igem.org

The E domain, typically located within the same module, then catalyzes the epimerization of the L-threonyl-S-PCP intermediate into D-threonyl-S-PCP. igem.orgnih.gov

The condensation (C) domain of the second module, which is specific for a D-aminoacyl donor (a ᴰCₗ domain), catalyzes the formation of the peptide bond between the D-threonine from the first module and the L-serine tethered to the second module. frontiersin.orgpnas.org

Alternative, though less common, pathways for D-amino acid incorporation exist. Some adenylation domains are capable of directly recognizing and activating D-amino acids from the cellular pool. nih.govasm.org Additionally, D-amino acid ligases (Ddl), such as D-alanine-D-alanine ligase, are enzymes that synthesize dipeptides containing D-amino acids, primarily for bacterial cell wall peptidoglycan synthesis. researchgate.netmdpi.com While many Ddls are specific for D-alanine, some from organisms like Thermotoga maritima and Escherichia coli show broader substrate specificity and can utilize D-threonine, D-serine, and other D-amino acids. researchgate.netnih.gov However, these enzymes typically ligate two D-amino acids, making their direct involvement in synthesizing a D-L dipeptide like this compound less likely than an NRPS-based mechanism.

The synthesis of this compound is fundamentally dependent on the intracellular availability of its precursor amino acids, L-threonine and L-serine. The biosynthesis of L-serine typically originates from the glycolytic intermediate 3-phosphoglycerate. researchgate.net The pathway is often subject to feedback inhibition, where the final product, L-serine, allosterically inhibits the first enzyme of the pathway, D-3-phosphoglycerate dehydrogenase, thereby regulating its own production. nih.gov

The catabolism of these precursors can also influence their availability. Enzymes such as L-serine ammonia-lyase (also known as L-serine deaminase) can degrade L-serine into pyruvate (B1213749) and ammonia, diverting it from peptide synthesis pathways. wikipedia.org The concentration and regulation of these precursor pools are therefore critical factors that would directly impact the yield of any this compound biosynthesis. The D-threonine precursor is typically not maintained as a separate pool but is generated from the L-threonine pool by the NRPS epimerase domain itself. igem.orgfrontiersin.org

Role of D-Amino Acid Ligases and Epimerases in D-Amino Acid Incorporation

Enzymatic Hydrolysis and Degradation of this compound

The peptide bond in this compound, particularly due to the N-terminal D-amino acid, confers resistance to standard proteases and peptidases which are typically L-specific. lifetein.com Its degradation requires specialized enzymes, known as D-dipeptidases or peptidases with broad stereospecificity, that are found in various microorganisms.

The enzymatic cleavage of a D-L dipeptide like this compound would be catalyzed by a dipeptidase capable of accommodating a D-amino acid at the N-terminal position (P1 site) and an L-amino acid at the C-terminal position (P1' site). Several classes of microbial enzymes have been identified that hydrolyze dipeptides containing D-amino acids.

These include D,D-dipeptidases and D,D-carboxypeptidases, such as the VanX and VanY enzymes involved in vancomycin (B549263) resistance, which hydrolyze D-Ala-D-Ala. acs.orgnih.gov While highly specific for D-D linkages, their existence points to the evolution of enzymes tailored for D-amino acid containing peptides. More relevant are microbial dipeptidases that have been shown to hydrolyze heterochiral dipeptides. For example, enzymes from the amidohydrolase superfamily have been characterized that cleave L-Xaa-D-Xaa substrates. core.ac.ukacs.org A thermostable dipeptidase from Brevibacillus borstelensis BCS-1 has been shown to be D-enantioselective for the C-terminal (P1') residue and can hydrolyze substrates like L-Asp-D-Ala. nih.gov The hydrolysis of this compound would require an enzyme with the reverse specificity (D-at P1, L-at P1').

The table below summarizes the characteristics of some relevant microbial peptidases.

Enzyme/ProteinSource OrganismClassKey SubstratesReference
VanXEnterococcus faeciumD,D-DipeptidaseD-Ala-D-Ala acs.org, acs.org
VanYnNonomuraea sp.D,D-Peptidase / CarboxypeptidaseD-Ala-D-Ala nih.gov
Bb3285Bordetella bronchisepticaD-aminoacylaseN-acyl-D-Glu, L-Met-D-Glu acs.org
Gox1177Gordonia sp.D-aminoacylaseL-Tyr-D-Leu, N-acetyl-D-Trp acs.org
BCS-1 DipeptidaseBrevibacillus borstelensisDipeptidaseL-Asp-D-Ala, D-Ala-D-Ala nih.gov

While specific kinetic data for the hydrolysis of this compound is not documented, studies on analogous enzymes provide insight into the efficiency and specificity of such reactions. The catalytic efficiency (kcat/Km) of these enzymes can be very high, indicating effective processing of their preferred substrates.

The specificity of these dipeptidases is determined by the precise fit of both amino acid side chains into the enzyme's active site pockets. For the VanX D,D-dipeptidase, the affinity for its primary substrate, D-Ala-D-Ala, is moderate (Km = 1 mM), but the turnover rate is exceptionally high (kcat up to 788 s⁻¹), demonstrating high catalytic efficiency. acs.org In contrast, enzymes that hydrolyze L-D dipeptides show a wide range of efficiencies depending on the specific amino acid pairing. For example, the enzyme Bb3285 hydrolyzes L-Met-D-Glu with a very high efficiency of 3.4 x 10⁵ M⁻¹s⁻¹. acs.org The dipeptidase from Brevibacillus borstelensis BCS-1 exhibits a clear preference for a D-amino acid at the P1' position. nih.gov

The table below presents kinetic data for the hydrolysis of various D-amino acid-containing dipeptides by characterized microbial enzymes, which serves as a proxy for understanding the potential kinetics of this compound degradation.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
VanX (E. faecium)D-Ala-D-Ala1.07887.9 x 10⁵ acs.org
Bb3285 (B. bronchiseptica)L-Met-D-Glu0.094323.4 x 10⁵ acs.org
Gox1177 (Gordonia sp.)L-Tyr-D-Leu0.81121.5 x 10⁴ acs.org
Bh2271 (B. halodurans)L-Leu-D-Ala--7.4 x 10³ core.ac.uk
Sco3058 (S. coelicolor)L-Arg-D-Asp--7.6 x 10³ core.ac.uk

Structural Basis of Enzyme-Substrate Recognition Mechanisms

The specificity of NRPSs for their amino acid substrates is primarily determined by the A-domain. nih.gov The active site of the A-domain contains a "specificity pocket" lined with a unique set of amino acid residues that selectively bind to the side chain of the cognate amino acid. For instance, the A-domain of the PvdD nonribosomal peptide synthetase from Pseudomonas aeruginosa exhibits high specificity for L-threonine and does not effectively recognize D-threonine or L-serine. nih.gov Three-dimensional modeling of the PvdD active site has helped to identify the critical residues responsible for this high degree of selectivity. nih.gov

In contrast, some enzymes involved in D-amino acid metabolism display broader substrate specificity. For example, D-alanine-D-alanine ligases (Ddl) from various bacteria, which are crucial for peptidoglycan synthesis, have been shown to accept other D-amino acids as substrates, including D-serine and D-threonine. researchgate.net This suggests that enzymes with the ability to recognize both D-threonine and L-serine could exist and potentially be involved in the synthesis or modification of this compound.

The structural basis for the recognition of D-amino acids often involves specific interactions within the enzyme's active site that can accommodate the different stereochemistry. In the case of D-amino acid-containing peptide synthesis, enzymes like D-alanine-D-alanine ligases and the A-domains of NRPSs provide templates for the precise positioning of the substrates for catalysis. researchgate.netasm.org

EnzymeSource OrganismPrimary Substrate(s)Other Accepted SubstratesReference
PvdD (NRPS A-domain)Pseudomonas aeruginosaL-ThreonineD-Threonine (ineffective), L-Serine (ineffective) nih.gov
D-alanine-D-alanine ligase (EcDdlB)Escherichia coli K12D-AlanineD-Serine, D-Threonine, D-Cysteine, Glycine (B1666218) researchgate.net
D-alanine-D-alanine ligase (TmDdl)Thermotoga maritimaD-AlanineD-Serine, D-Threonine, D-Cysteine, Glycine researchgate.net

Role as a Metabolic Intermediate in Specific Biochemical Pathways

While this compound has not been identified as a specific intermediate in primary metabolic pathways, its structure suggests a potential role in microbial secondary metabolism. Peptides containing D-amino acids are frequently produced by microorganisms as secondary metabolites with a wide range of biological activities, including acting as antibiotics, siderophores (iron-chelating compounds), and signaling molecules. wikipedia.orgnih.gov

D-amino acids themselves are known to play significant roles in bacterial physiology. nih.gov They are integral components of the peptidoglycan cell wall, and free D-amino acids can regulate cell wall remodeling and synthesis, particularly during stationary phase. nih.gov Given that both D-threonine and L-serine are components of some bacterial cell wall structures, it is plausible that this compound could be involved in cell wall turnover or act as a signaling molecule in microbial communities.

The degradation of dipeptides containing both D- and L-amino acids appears to be a specialized process. Studies on the biodegradability of polymers containing dipeptides have shown that those with L-L configurations are much more readily degraded than those with L-D, D-L, or D-D configurations. mdpi.comnih.gov This indicates that the stereochemistry of the peptide bond is a critical factor for recognition by common peptidases. Specific microbial enzymes with stereoselective activity would be required for the cleavage of the this compound peptide bond. For example, certain bacterial strains have been identified that can enantioselectively degrade cyclic dipeptides, hydrolyzing cyclo(L-Ala-D-Ala) while leaving cyclo(D-Ala-D-Ala) untouched. nih.gov

Regulation of Biosynthetic and Degradation Pathways at the Genetic and Protein Levels

The biosynthesis of D-amino acid-containing peptides like this compound, which are typically secondary metabolites, is tightly regulated. The genes encoding NRPSs are usually organized in biosynthetic gene clusters, which may also include genes for precursor supply, tailoring enzymes, and resistance mechanisms. uniprot.org The expression of these gene clusters is often controlled by complex regulatory networks that respond to various environmental and physiological signals, such as nutrient limitation, cell density (quorum sensing), and stress. nih.gov

At the protein level, the activity of the biosynthetic enzymes can be modulated. The modular nature of NRPSs allows for regulation at multiple levels, although this is still an area of active research.

Advanced Structural and Conformational Analysis of D Threonyl L Serine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy stands as a powerful tool for investigating the three-dimensional structure and dynamic behavior of peptides in solution. acs.orguzh.ch By analyzing various NMR parameters, a detailed picture of the conformational ensemble of D-Threonyl-L-serine can be constructed.

2D-NMR Techniques (COSY, TOCSY, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are instrumental in assigning proton resonances and establishing connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are connected through two or three chemical bonds. For this compound, COSY spectra would show correlations between the amide proton (NH) and the alpha-proton (Hα), as well as between Hα and beta-protons (Hβ) within each amino acid residue. This through-bond connectivity is fundamental for the initial assignment of the proton signals. uzh.chresearchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, revealing entire spin systems of coupled protons within a residue. annualreviews.org For instance, a cross-peak between the amide proton and the methyl protons of the D-Threonine residue could be observed, aiding in the unambiguous identification of all protons belonging to that specific residue. uzh.channualreviews.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining spatial proximity between protons, irrespective of their bonding. annualreviews.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. For this compound, NOE signals between the protons of the D-Threonine residue and the L-serine residue would provide critical distance constraints for defining the peptide backbone and side-chain conformations. oup.com

A hypothetical table of expected NOE correlations for a predominant conformation of this compound is presented below.

Inter-residue NOE ContactsExpected Distance (Å)
D-Thr Hα - L-Ser NH< 3.5
D-Thr NH - L-Ser NHVariable
D-Thr Hα - L-Ser HαVariable
D-Thr Hβ - L-Ser HβVariable

Conformational Averaging, Rotamer Populations, and Preferred Dihedral Angles

In solution, this compound does not exist as a single static structure but rather as a dynamic equilibrium of multiple conformations. The observed NMR parameters are a population-weighted average of these conformers.

Dihedral Angles (φ, ψ, and χ): The key dihedral angles that define the peptide conformation are φ (phi), ψ (psi) for the backbone, and χ (chi) for the side chains. The ³J(HNHα) coupling constant, obtained from 1D or 2D NMR spectra, can be related to the φ dihedral angle through the Karplus equation. chemrxiv.org This allows for the estimation of the population of different backbone conformations. acs.org

Rotamer Populations: The side chains of threonine and serine also exist in different staggered conformations, known as rotamers (g+, g-, t). nih.gov The populations of these rotamers for the χ1 angle can be determined by analyzing ³J(HαHβ) coupling constants. For threonine and serine, specific rotamer populations are influenced by factors like hydrogen bonding and steric hindrance. nih.govfccc.edu

Below is an illustrative table of potential rotamer populations for the side chains of this compound, based on general observations for these amino acids in peptides. nih.govacs.org

ResidueRotamer (χ1)Population (%)
D-Threonineg- (-60°)~60
t (180°)~30
g+ (+60°)~10
L-Serineg+ (+60°)~55
t (180°)~35
g- (-60°)~10

Solvent Effects on this compound Conformation and Stability

The surrounding solvent plays a critical role in modulating the conformational preferences and stability of peptides. rsc.orgacs.orgresearchgate.net The balance between intramolecular hydrogen bonds and interactions with solvent molecules can significantly shift the conformational equilibrium. researchgate.net

Polar Solvents (e.g., Water, DMSO): In polar solvents, the peptide backbone can form hydrogen bonds with solvent molecules, which may compete with and disrupt intramolecular hydrogen bonds. researchgate.netupc.edu This can lead to a more extended and flexible ensemble of conformations. The stability of specific conformers, such as those forming β-turns, can be highly solvent-dependent. rsc.org

Apolar Solvents (e.g., Chloroform, Cyclohexane): In less polar environments, intramolecular hydrogen bonds are more favored, leading to more compact and well-defined structures. The study of this compound in different solvents would provide insights into the intrinsic conformational propensities of the peptide versus solvent-stabilized structures.

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a sensitive technique for probing the chiral environment and the secondary structure of peptides. libretexts.orgunits.it The differential absorption of left and right circularly polarized light provides information on the arrangement of chromophores in space. libretexts.org

Analysis of n-π and π-π Transitions in the Peptide Chromophore**

The peptide bond is the principal chromophore in the far-UV region (190-250 nm). Its electronic transitions are sensitive to the peptide's secondary structure. chiralabsxl.comvlabs.ac.in

π-π Transition:* This is a high-energy transition occurring around 190 nm and is typically characterized by a strong positive or negative band depending on the secondary structure. chiralabsxl.comvlabs.ac.in

n-π Transition:* This is a lower-energy, weaker transition observed around 220 nm. chiralabsxl.comvlabs.ac.in

The signs and magnitudes of the CD bands associated with these transitions are characteristic of different secondary structures like α-helices, β-sheets, β-turns, and random coils. units.it For a short dipeptide like this compound, the CD spectrum is expected to be a composite of signals from various populated conformations, potentially including β-turn-like structures, which are common in D-L sequences. nih.gov The CD spectrum of a Phe-Phe dipeptide, for instance, shows two positive peaks at 198 nm (π–π) and 218 nm (n–π), indicative of π-stacking interactions. rsc.orgresearchgate.net

A hypothetical representation of CD spectral features for different conformations potentially adopted by this compound is shown below.

Conformationn-π* Transition (~220 nm)π-π* Transition (~190-200 nm)
Type II β-turnWeak PositiveStrong Positive
Extended/Random CoilWeak Positive/NegativeStrong Negative

Temperature- and Solvent-Dependent CD Studies for Conformational Changes

Varying the temperature and solvent provides a means to study the stability and interconversion of different conformations. acs.orgumich.edu

Temperature-Dependent Studies: By monitoring the CD spectrum as a function of temperature, one can observe conformational transitions. researchgate.netphotophysics.com A gradual change in the spectrum with temperature suggests a shift in the equilibrium between different conformers. The presence of an isodichroic point (a wavelength where the molar ellipticity remains constant) often indicates a two-state transition between two dominant conformations. researchgate.net For many peptides, increasing temperature leads to a decrease in ordered structure and a shift towards a more random coil-like spectrum. umich.edu

Solvent-Dependent Studies: As with NMR, changing the solvent can induce significant conformational changes that are readily detected by CD spectroscopy. nih.govrsc.org For example, a peptide might adopt a more ordered, turn-like conformation in a non-polar solvent like cyclohexane, while exhibiting a random coil spectrum in a polar solvent like water. nih.gov Comparing the CD spectra of this compound in solvents of varying polarity, such as methanol (B129727), trifluoroethanol (TFE), and water, would reveal the propensity of the dipeptide to form and maintain specific secondary structures. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Amide Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods are particularly sensitive to the vibrations of the peptide backbone and the functional groups involved in hydrogen bonding. acs.orgresearchgate.net Analysis of the amide bands, which are characteristic of the peptide linkage, provides significant insight into the secondary structure and conformation of the dipeptide. acs.orgpnas.org

The Amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. mdpi.com The exact frequency of the Amide I band is a sensitive indicator of the peptide's backbone conformation. acs.org For instance, different conformational states such as β-sheets, α-helices, or random coils exhibit distinct Amide I frequencies.

The Amide III band, found between 1200 cm⁻¹ and 1320 cm⁻¹, is more complex, arising from a mixture of N-H in-plane bending and C-N stretching vibrations. acs.orgresearchgate.net The deconvolution of the Amide III region can reveal the relative populations of major backbone conformations, such as PII, β, and αR. pnas.org Studies on various dipeptides have shown that the amide III region often contains three resolvable bands corresponding to these different backbone structures. pnas.org For this compound, the presence of hydroxyl groups on both the threonine and serine side chains allows for extensive intra- and intermolecular hydrogen bonding, which would further influence the position and shape of these amide bands.

Raman spectroscopy complements FTIR by providing information on skeletal vibrations, particularly in the 810-950 cm⁻¹ range. acs.orgresearchgate.net These vibrations, which involve Cα-C and Cα-N stretching and bending modes, are also sensitive to the backbone dihedral angles (φ, ψ) and thus can be used to determine conformational preferences. researchgate.net The combination of FTIR and Raman data allows for a comprehensive analysis of the amide bond's planarity and the strength and nature of hydrogen bonds within the molecular system.

Table 1: Typical Vibrational Band Assignments for Dipeptide Analysis

Vibrational Mode Typical Frequency Range (cm⁻¹) Description Conformational Sensitivity
Amide A ~3200 - 3300 N-H Stretching Sensitive to hydrogen bonding
Amide I ~1600 - 1700 C=O Stretching Highly sensitive to backbone conformation (β-sheet, α-helix, etc.) acs.org
Amide II ~1500 - 1600 N-H Bending and C-N Stretching Sensitive to hydrogen bonding and conformation
Amide III ~1200 - 1320 C-N Stretching and N-H Bending Used to determine populations of PII, β, and αR conformations pnas.org
Skeletal Vibrations ~810 - 950 Cα-C, Cα-N Stretching/Bending Sensitive to backbone dihedral angles (φ, ψ) researchgate.net

Mass Spectrometry for Detailed Structural Characterization and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable technique for the structural elucidation of peptides like this compound. It provides precise molecular weight information and, through fragmentation analysis, reveals the amino acid sequence and details of its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Isomeric Differentiation

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of this compound, allowing for the determination of its elemental composition with high confidence. The monoisotopic mass of this compound (C₇H₁₄N₂O₅) is 206.090272 g/mol . epa.gov This level of accuracy is crucial for distinguishing it from other compounds with the same nominal mass. HRMS is a foundational tool in metabolomics and peptidomics for identifying known and unknown compounds in complex biological mixtures. nih.govmdpi.com

While standard HRMS can confirm the elemental formula, differentiating between isomers, such as this compound and L-Threonyl-L-serine, requires chiral separation techniques coupled with mass spectrometry. shimadzu.co.uknih.gov Techniques like liquid chromatography using a chiral stationary phase (chiral LC-MS) are necessary to separate the diastereomers before they enter the mass spectrometer, enabling their individual detection and quantification. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation and Derivatization Analysis

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence by inducing fragmentation of the protonated peptide ion. In a typical collision-induced dissociation (CID) experiment, the peptide backbone cleaves at the amide bonds, generating a series of b- and y-type fragment ions. For this compound, the fragmentation pattern would confirm the sequence as Threonyl-serine.

Peptides containing serine and threonine exhibit characteristic fragmentation pathways, most notably the neutral loss of water (H₂O) from the side chains. acs.orgnih.gov This water loss can sometimes be a dominant feature in the MS/MS spectrum. Other potential fragmentation events include side-chain cleavages. For instance, the fragmentation of the threonine side chain can lead to the loss of acetaldehyde. osti.gov

Derivatization is often employed to enhance ionization efficiency and control fragmentation in MS analysis. nih.govnih.gov While not always necessary for dipeptides, it can be useful in complex matrices or for specific quantitative assays. MS/MS analysis of the derivatized peptide would show mass shifts in the fragment ions corresponding to the modified parts of the molecule, aiding in structural confirmation.

Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound (m/z 207.0976)

Fragment Ion Proposed Structure Predicted m/z
[M+H]⁺ D-Thr-L-Ser 207.10
b₁ D-Thr 102.06
y₁ L-Ser 106.05
[b₁-H₂O] D-Thr - H₂O 84.04
[y₁-H₂O] L-Ser - H₂O 88.04
[M+H-H₂O]⁺ D-Thr-L-Ser - H₂O 189.09
[M+H-2H₂O]⁺ D-Thr-L-Ser - 2H₂O 171.08
Iminium ion (Ser) H₂N⁺=CH-CH₂OH 60.04
Iminium ion (Thr) H₂N⁺=CH-CH(OH)CH₃ 74.06

Note: m/z values are monoisotopic and based on common fragmentation pathways for serine and threonine-containing peptides. acs.orgnih.gov

X-ray Crystallography and Solid-State Conformational Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related dipeptide structures allows for a detailed prediction of its likely solid-state conformation. researchgate.netnih.govresearchgate.net

In the crystalline form, dipeptides are organized in a lattice stabilized by a network of intermolecular hydrogen bonds. For this compound, the zwitterionic nature (protonated N-terminus and deprotonated C-terminus) along with the hydroxyl groups of the serine and threonine side chains would result in an extensive hydrogen-bonding network. emerginginvestigators.org

The conformation of the peptide backbone is defined by the dihedral angles φ (phi) and ψ (psi). In the solid state, these angles are constrained by crystal packing forces. researchgate.netpublish.csiro.au Dipeptides often adopt either a cis or trans conformation about the amide bond (ω angle). While the trans conformation (ω ≈ 180°) is generally more stable, the presence of specific side chains or crystal packing effects can favor the cis conformation (ω ≈ 0°). publish.csiro.auuow.edu.au Studies on dipeptides containing D-amino acids indicate that they can induce specific turn structures or adopt extended conformations, influenced by steric and hydrogen bonding interactions. tandfonline.comresearchgate.netresearchsquare.com An intramolecular hydrogen bond between the side-chain hydroxyl group and the main-chain carboxylate group has been observed in C-terminal L-Ser residues, a feature that could also be present in this compound. researchgate.net

Conformational Landscapes and Preferred Orientations in Solution

Unlike the static picture provided by solid-state analysis, this compound in solution exists as an ensemble of rapidly interconverting conformers. The conformational landscape is governed by a combination of intramolecular interactions (steric hindrance, hydrogen bonds) and interactions with the solvent. acs.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for studying peptide conformation in solution. chemrxiv.orgwalisongo.ac.id By measuring parameters such as nuclear Overhauser effects (NOEs), ³J-coupling constants, and chemical shifts, it is possible to determine average dihedral angles and identify the most populated conformational states. tandfonline.comresearchgate.net

For dipeptides in aqueous solution, the major backbone conformations are typically the polyproline II (PII) and extended β-strand structures. researchgate.netpnas.org The relative population of these states depends on the specific amino acid residues. researchgate.net The D-configuration of the threonine residue in this compound would significantly influence the accessible conformational space compared to its L-L counterpart. researchsquare.com

Biological Roles and Molecular Mechanisms of D Threonyl L Serine in Non Human Systems

Involvement in Microbial Cell Wall Architecture and Remodeling

There is no direct scientific evidence to date demonstrating the involvement of the dipeptide D-Threonyl-L-serine in the architecture and remodeling of microbial cell walls. Research has, however, explored the roles of its individual amino acid components.

Integration into Peptidoglycan Precursors and Their Biosynthesis

The biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, involves the creation of nucleotide-activated precursors. osu.edudiva-portal.orgamazonaws.com These precursors typically terminate in a D-alanyl-D-alanine dipeptide, which is crucial for subsequent cross-linking reactions. nih.gov

Studies have shown that some bacterial D-alanine-D-alanine ligases (Ddl), enzymes responsible for synthesizing the D-alanyl-D-alanine dipeptide, exhibit broad substrate specificity. researchgate.net For instance, Ddl enzymes from Escherichia coli, Synechocystis sp., and Thermotoga maritima can utilize D-serine and D-threonine as substrates in addition to D-alanine. researchgate.net This suggests that under certain conditions, D-amino acids like D-serine and D-threonine can be incorporated into peptidoglycan precursors, leading to the formation of modified nucleotide-activated molecules where D-alanine is replaced. nih.gov However, no studies have specifically reported the integration of the pre-formed dipeptide this compound into these precursors. The synthesis of peptidoglycan precursors involves the sequential addition of amino acids, and the enzymes involved, such as MurC, MurD, MurE, and MurF ligases, have specific substrate requirements. wikipedia.orgnih.gov

Role in Cross-Linking Reactions Catalyzed by Transpeptidases (e.g., Bacterial D-Ala-D-Ala Ligase homologs)

The final step in peptidoglycan synthesis is the cross-linking of adjacent peptide side chains, a reaction catalyzed by transpeptidases, also known as penicillin-binding proteins (PBPs). nih.govnih.gov These enzymes typically recognize the D-alanyl-D-alanine terminus of the peptide side chain. pnas.orgnih.gov

The presence of alternative D-amino acids, such as D-serine or D-threonine, in the terminal position of peptidoglycan precursors can affect the efficiency of these cross-linking reactions. nih.gov Modified precursors are often poor substrates for transpeptidases, which can result in a less cross-linked and structurally weaker cell wall. nih.gov This can lead to morphological changes in the bacteria and inhibit their growth. nih.gov While this highlights a potential indirect role for D-threonine, there is no research available on how a this compound moiety at this position would be recognized or processed by transpeptidases. The presence of an L-amino acid (L-serine) in the terminal position is highly atypical for substrates of DD-transpeptidases.

Function as a Substrate or Inhibitor for Microbial Enzymes and Receptors

Currently, there is no scientific literature identifying this compound as a natural substrate or inhibitor for any specific microbial enzymes or receptors. The following sections discuss the known enzymatic interactions of D-threonine and L-serine.

Mechanistic Insights into Enzyme-Dipeptide Interactions at the Active Site

No structural or mechanistic studies have been published that describe the interaction of this compound with the active site of any microbial enzyme.

Mechanistic studies of related enzymes offer insights into how such a dipeptide might be recognized. For example, the active site of threonyl-tRNA synthetase (ThrRS) utilizes a zinc ion to coordinate with the amino and hydroxyl groups of its L-threonine substrate, ensuring high fidelity. smolecule.comnih.gov D-aminoacyl-tRNA deacylase (DTD), an enzyme that removes D-amino acids from tRNA, has a chiral-specific binding pocket. nih.gov It is conceivable that a dipeptidase targeting D-amino acid-containing peptides would possess a similarly specialized active site.

This compound in Microbial Communication and Quorum Sensing Systems

There is no evidence in the scientific literature to suggest that this compound is involved in microbial communication or quorum sensing systems.

Quorum sensing, a form of bacterial cell-to-cell communication, relies on the production and detection of small signaling molecules called autoinducers to coordinate group behaviors. nih.govswan.ac.ukwikipedia.org In Gram-negative bacteria, these are often acyl-homoserine lactones, while Gram-positive bacteria frequently use peptides. While D-amino acids have been shown to play a role in modulating biofilm formation and other social behaviors in some bacteria, a direct role for a specific dipeptide like this compound has not been reported. Some studies have noted changes in the metabolism of amino acids like serine in response to quorum sensing signals, but this does not implicate the dipeptide as a signal itself.

Potential Role in Biofilm Formation and Dispersal Mechanisms in Environmental Contexts

Biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. The formation and dispersal of biofilms are critical processes for microbial survival and colonization in various environmental niches. While the direct impact of this compound on biofilms is uncharacterized, the individual components, particularly D-amino acids and L-serine, are known to play regulatory roles.

D-amino acids, released by various bacterial species, have been identified as signaling molecules that can influence cell wall remodeling and trigger the disassembly of biofilms in aging bacterial communities. nih.gov This suggests that the D-threonine component of the dipeptide could potentially contribute to biofilm dispersal. For instance, a mixture of D-amino acids, including D-isomers of amino acids structurally similar to threonine, has been shown to inhibit biofilm formation in various bacteria. uobaghdad.edu.iq

Conversely, L-serine availability can impact biofilm formation. In some bacteria, such as Streptococcus suis, the addition of L-serine has been shown to decrease the ability of macrolide-resistant strains to form biofilms. nih.gov In other cases, serine limitation has been proposed as a signal that triggers biofilm formation. researchgate.net The metabolism of L-serine can be interconnected with pathways that regulate biofilm-related gene expression. For example, in Mycobacterium smegmatis, the enzyme SerC, involved in L-serine biosynthesis, is crucial for biofilm formation. mdpi.com

Given these opposing roles of its constituent parts, the net effect of this compound on biofilm dynamics would likely depend on the specific microbial species, the environmental conditions, and the concentration of the dipeptide.

Table 1: Influence of L-serine and D-amino Acids on Biofilm Formation

OrganismCompoundEffect on BiofilmReference
Streptococcus suisL-serineDecreased formation in macrolide-resistant strains nih.gov
Bacillus subtilisSerine limitationTriggers biofilm formation researchgate.net
Mycobacterium smegmatisSerC (L-serine biosynthesis)Essential for biofilm formation mdpi.com
Various bacteriaD-amino acids (general)Can cause biofilm dispersal nih.gov
Escherichia coli, Staphylococcus aureusD-aspartic acid, D-glycineInhibitory effect on biofilm formation uobaghdad.edu.iq
Klebsiella pneumoniae, Staphylococcus aureusL-serineNo inhibition of biofilm formation uobaghdad.edu.iq

Interaction with Non-Human Protein Receptors and Transport Systems

The uptake and metabolism of this compound in non-human systems would be contingent on its interaction with specific protein receptors and transport systems. Dipeptides are typically transported into microbial cells by dedicated transport systems.

In bacteria, the primary route for dipeptide uptake is through ATP-binding cassette (ABC) transporters, such as the dipeptide permease (Dpp) system. nih.govfrontiersin.orgnih.govplos.org The Dpp system consists of a periplasmic dipeptide-binding protein (DppA) that captures dipeptides and delivers them to a membrane-spanning permease for translocation into the cytoplasm. nih.govplos.org It is plausible that this compound could be a substrate for such dipeptide transporters.

Fungi also possess sophisticated peptide transport systems to acquire nitrogen from their environment. These include the di/tripeptide transporters (PTR) and the oligopeptide transporters (OPT). nih.govfrontiersin.orgfrontiersin.org For example, in the pathogenic yeast Candida albicans, Ptr2 and Ptr22 are responsible for the uptake of dipeptides. nih.gov In the arbuscular mycorrhizal fungus Rhizophagus irregularis, a dipeptide transporter, RiPTR2, has been identified and is upregulated during the symbiotic phase, suggesting a role in nitrogen mobilization. frontiersin.orgfrontiersin.org

Once inside the cell, this compound would likely be hydrolyzed by intracellular peptidases into its constituent amino acids, D-threonine and L-serine. These amino acids would then enter their respective metabolic pathways. In some filamentous fungi, such as Aspergillus terreus, a single enzyme has been shown to deaminate both L-serine and L-threonine, indicating a potential overlap in their catabolic pathways. scialert.netresearchgate.net

Table 2: Dipeptide and Amino Acid Transport Systems in Non-Human Systems

Organism/SystemTransporter/SystemSubstrate(s)Reference
Bacteria (e.g., E. coli, Salmonella)Dipeptide Permease (Dpp)Dipeptides nih.govfrontiersin.orgnih.govplos.org
Fungi (e.g., Candida albicans)Di/tripeptide Transporters (PTR)Dipeptides, Tripeptides nih.gov
Fungi (e.g., Candida albicans)Oligopeptide Transporters (OPT)Oligopeptides, some Tripeptides nih.gov
Rhizophagus irregularis (Fungus)RiPTR2Dipeptides frontiersin.orgfrontiersin.org

Biological Relevance in Specific Non-Human Model Organisms (e.g., Fungi, Plants, Invertebrates)

The biological relevance of this compound in specific non-human model organisms can be inferred from the known roles of D-threonine and L-serine in these systems.

Fungi: In fungi, both L-serine and L-threonine are crucial for growth and development. They serve as building blocks for proteins and are precursors for other important molecules. mdpi.com The threonine biosynthetic pathway is considered a potential target for antifungal drugs, as it is essential for the virulence of pathogenic fungi like Cryptococcus neoformans. asm.org Some fungi, such as Aspergillus terreus and Aspergillus niger, possess enzymes that can deaminate both L-serine and L-threonine. scialert.netresearchgate.net D-threonine has been noted as a fungal metabolite, for instance in Saccharomyces cerevisiae. ebi.ac.ukebi.ac.uk Serine proteases in fungi are often key virulence factors, involved in processes like infection and colonization. asm.org

Plants: In plants, L-serine and L-threonine are central to metabolism and development. nih.govresearchgate.netresearchgate.netuv.es L-serine is synthesized through multiple pathways and is involved in responses to environmental stress. researchgate.netfrontiersin.org Threonine metabolism is also critical for the maintenance of stem cells in plants. frontiersin.org D-threonine is recognized as a plant metabolite, although its specific functions are not well-defined. ebi.ac.uk

Invertebrates: In invertebrates, the roles of D-amino acids are an expanding area of research. D-serine has been shown to function as a chemical signal that facilitates tissue migration during the metamorphosis of the sea squirt Ciona. news-medical.net This suggests that D-amino acids can have specific developmental roles in marine invertebrates. Serine racemase, the enzyme that converts L-serine to D-serine, has been found in many invertebrates, indicating that D-serine production is an evolutionarily conserved process. researchgate.netresearchgate.net D-threonine has been identified as a metabolite in the invertebrate Daphnia magna. ebi.ac.uk The presence of D-threonine in the cyclic lipopeptide arthrofactin, which has antimicrobial properties, points to its potential role in chemical defense or signaling in the producing organism. ontosight.ai

Advanced Analytical Methodologies for the Detection and Quantification of D Threonyl L Serine

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Samples (non-human)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of small molecules in complex mixtures due to its high sensitivity, selectivity, and throughput. researchgate.net For dipeptides such as D-Threonyl-L-serine, LC-MS/MS offers a robust platform, though method development must address several key aspects to ensure accuracy and reliability. researchgate.net

A primary challenge in the analysis of this compound is the presence of multiple isomers. These include stereoisomers (diastereomers) such as L-Threonyl-L-serine, D-Threonyl-D-serine, and L-Threonyl-D-serine, as well as structural isomers like L-Serinyl-D-threonine. Since these isomers can have nearly identical mass-to-charge ratios (m/z), their differentiation relies entirely on chromatographic separation prior to mass spectrometric detection. acs.orgshimadzu.co.kr

The separation of these stereoisomers is typically achieved using chiral chromatography. Chiral stationary phases (CSPs) are designed to interact differently with enantiomeric and diastereomeric forms of a molecule. For dipeptides and their constituent amino acids, columns with crown ether-based CSPs, such as CROWNPAK CR-I(+) and CR-I(-), have proven effective. shimadzu.comshimadzu.nl These columns can separate D- and L-forms of amino acids without derivatization. nih.gov With a CR-I(+) column, the D-form typically elutes before the L-form, while the order is reversed on a CR-I(-) column. shimadzu.com This characteristic allows for confirmation of enantiomeric identity by running samples on both column types. shimadzu.co.kr The development of a successful LC method for this compound would involve optimizing the mobile phase composition (e.g., acetonitrile (B52724), water, and an acidic modifier like trifluoroacetic acid) and column temperature to achieve baseline resolution of all potential isomers. nih.gov

Quantification is performed using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the dipeptide) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and allows for sensitive quantification. For this compound, specific precursor-to-product ion transitions would be determined by infusing a pure standard into the mass spectrometer.

The analysis of small, hydrophilic dipeptides like this compound can be hampered by poor retention on standard reversed-phase chromatography columns and low ionization efficiency in the mass spectrometer. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte to improve its analytical properties. researchgate.net Derivatization typically targets the primary amine group at the N-terminus of the dipeptide. jst.go.jp

Several reagents are commonly used for the derivatization of peptides and amino acids:

Dansyl Chloride (Dns-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent and readily ionizable derivatives. nih.gov Dns-Cl derivatization improves chromatographic separation of isomers and provides characteristic MS fragments that aid in structural annotation. researchgate.netnih.govacs.org

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This chiral derivatizing agent is used to separate enantiomers. researchgate.netchromatographyonline.com It reacts with the N-terminal amine to form diastereomers that can be separated on a standard achiral column. This approach is particularly useful for confirming the D-amino acid content of a peptide. nih.gov

Phenyl Isocyanate (PIC): PIC reacts with the free amino group under mild conditions, and the resulting derivatives show characteristic fragmentation patterns in tandem mass spectrometry, which can be useful for structural confirmation. jst.go.jp

Monobromobimane: This reagent is specific for thiol groups and is used for cysteine-containing dipeptides to prevent oxidation and disulfide exchange during sample preparation. d-nb.info While not directly applicable to the primary amine of this compound, it exemplifies the targeted nature of derivatization strategies.

The choice of derivatization agent depends on the specific goals of the analysis, such as enhancing sensitivity, improving chromatographic resolution, or enabling chiral separation on an achiral column.

Derivatization ReagentTarget Functional GroupKey AdvantagesReference(s)
Dansyl Chloride (Dns-Cl) Primary & Secondary AminesEnhances ionization efficiency and chromatographic separation of isomers. researchgate.netnih.govacs.org
Marfey's Reagent (FDAA) Primary AminesChiral reagent; creates diastereomers for separation on achiral columns. nih.govresearchgate.netchromatographyonline.com
Phenyl Isocyanate (PIC) Primary AminesProduces characteristic MS/MS fragmentation for structural analysis. jst.go.jp
(R)-1-Boc-2-piperidine carbonyl chloride Primary AminesChiral reagent; improves sensitivity and resolves enantiomers. nih.gov

When analyzing samples from complex biological sources (e.g., tissue homogenates, cell culture media), co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.net This phenomenon, known as a matrix effect, can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise the accuracy and precision of quantification. researchgate.net

To compensate for matrix effects and potential analyte loss during sample preparation, an internal standard (IS) is crucial. mdpi.com The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS is chemically identical to the analyte and co-elutes chromatographically, but is distinguishable by mass. Because it is affected by matrix effects and sample processing in the same way as the analyte, the ratio of the analyte signal to the IS signal remains constant, leading to accurate quantification.

In cases where a SIL-IS is not available, a structural analog that is not present in the sample can be used. nih.gov Additionally, the use of matrix-matched calibration curves is a common strategy. mdpi.com This involves preparing calibration standards in a surrogate matrix that closely mimics the composition of the actual samples. d-nb.info For instance, an analyte-free biological fluid or an artificial solution containing bovine serum albumin (BSA) can be used to create a surrogate matrix. nih.govd-nb.info Thorough sample cleanup, using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is also essential to remove a significant portion of interfering matrix components before LC-MS/MS analysis. nih.gov

Derivatization Strategies for Enhanced Sensitivity and Selectivity

Capillary Electrophoresis (CE) for High-Resolution Separation of Dipeptides

Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high resolution and efficiency, making it well-suited for the analysis of closely related molecules like dipeptide isomers. wikipedia.org CE separates analytes based on their charge-to-size ratio in a narrow capillary filled with a background electrolyte (BGE) under a high electric field. wikipedia.org Its flat flow profile results in very narrow peaks, providing superior resolving power compared to HPLC in certain applications. chromatographyonline.com

CE is particularly adept at chiral separations. researchgate.net For a neutral or charged dipeptide like this compound, enantiomeric and diastereomeric separation is achieved by adding a chiral selector to the BGE. nih.govpolimi.it The selector interacts transiently with the isomers, forming short-lived diastereomeric complexes. These complexes have different effective mobilities, leading to their separation.

Common chiral selectors used in CE include:

Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. csic.es Beta-cyclodextrin (β-CD) and its derivatives are widely used. nih.govpolimi.itceu.es The isomers of the dipeptide will have different affinities for inclusion within the CD cavity, resulting in different migration times. The presence of an organic modifier, such as isopropanol, can be essential for achieving chiral recognition. researchgate.net

Chiral Ligands: In a technique known as ligand-exchange capillary electrophoresis, a metal ion (e.g., Copper(II)) and a chiral ligand (e.g., a single enantiomer of an amino acid like L-lysine) are added to the BGE. nih.gov This forms a chiral complex that can then stereoselectively interact with the analyte dipeptide, enabling separation of its isomers. nih.gov

Macrocyclic Antibiotics: Certain antibiotics can also serve as effective chiral selectors for peptides and amino acids in CE. researchgate.net

The optimization of a chiral CE method involves adjusting the type and concentration of the chiral selector, the pH and concentration of the BGE, the applied voltage, and the capillary temperature. polimi.itceu.es

Chiral Selector TypeExample(s)Separation PrincipleReference(s)
Cyclodextrins β-Cyclodextrin, γ-CyclodextrinForms transient diastereomeric inclusion complexes with different stabilities. researchgate.netnih.govpolimi.itcsic.esresearchgate.net
Chiral Ligands Copper(II)-L-lysine complexForms ternary diastereomeric complexes with the analyte through ligand exchange. nih.gov
Crown Ethers (18-crown-6)-tetracarboxylic acidForms host-guest complexes with the primary amine group of the analyte. nih.gov

Coupling CE to a mass spectrometer combines the high-resolution separation of CE with the definitive identification and structural information provided by MS. wikipedia.orgnih.gov This hyphenated technique, CE-MS, is exceptionally powerful for peptide analysis, as it can often resolve isomers that are difficult to separate by LC while providing mass confirmation. chromatographyonline.comresearchgate.net

The interface between the CE capillary and the MS ion source is a critical component. Electrospray ionization (ESI) is the most common interface. wikipedia.org A key challenge is the potential for non-volatile salts and chiral selectors from the BGE to enter and contaminate the MS ion source. csic.es To mitigate this, several strategies are employed:

Sheath-Flow Interface: A liquid sheath (typically a mixture of water, organic solvent, and a volatile acid) is delivered coaxially around the tip of the CE capillary to establish a stable electrical connection and facilitate electrospray. This is a robust but can lead to sample dilution.

Sheathless Interface: The end of the CE capillary is made conductive (e.g., with a graphite (B72142) coating) to directly create the electrospray. This approach offers higher sensitivity as there is no dilution from a sheath liquid.

Partial Filling Technique: The capillary is only partially filled with the BGE containing the non-volatile chiral selector, followed by a plug of electrolyte without the selector. nih.gov This allows the chiral separation to occur while preventing the selector from reaching and contaminating the MS detector. csic.esnih.gov

CE-MS provides an orthogonal separation mechanism to LC-MS and can be invaluable for the unambiguous identification and quantification of this compound, especially when analyzing complex biological samples where multiple isomeric forms may be present. chromatographyonline.com

Chiral Separation Techniques (e.g., using Cyclodextrins or Chiral Ligands)

Enzymatic Assays for Specific Detection and Quantification

Enzymatic assays offer a highly specific approach for the detection and quantification of D-amino acid-containing peptides. These methods leverage the stereospecificity of certain enzymes to differentiate between D- and L-amino acid residues within a peptide sequence.

A key enzyme in this context is D-aminopeptidase, which specifically cleaves the N-terminal D-amino acid from a peptide. wikipedia.org An example is the D-aminopeptidase from Ochrobactrum anthropi, which shows a preference for peptides with D-alanine, D-serine, or D-threonine at the N-terminus. wikipedia.orgnih.gov This characteristic makes it a potentially valuable tool for an assay targeting this compound, where it would selectively hydrolyze the peptide bond, releasing D-threonine. The subsequent detection and quantification of the released D-threonine or the remaining L-serine can then be performed using various analytical techniques.

Another relevant enzyme is D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids. researchgate.netfrontiersin.org While DAAO itself acts on free D-amino acids, it can be used in a coupled assay. Following the enzymatic hydrolysis of this compound by a specific peptidase, the released D-threonine could be quantified by a DAAO-based reaction. The reaction consumes oxygen and produces an α-keto acid, ammonia, and hydrogen peroxide, any of which can be measured to determine the initial concentration of the D-amino acid. researchgate.net

The development of an enzymatic assay for this compound would involve optimizing reaction conditions such as pH, temperature, and enzyme concentration to ensure maximal and specific activity towards the target dipeptide.

Table 1: Enzymes Potentially Applicable to this compound Analysis

EnzymeActionRelevance to this compound
D-aminopeptidase Cleaves N-terminal D-amino acids from peptides. wikipedia.orgnih.govDirectly hydrolyzes this compound, releasing D-threonine for quantification.
D-amino acid oxidase (DAAO) Catalyzes the oxidative deamination of free D-amino acids. researchgate.netfrontiersin.orgCan quantify D-threonine after its release from the dipeptide by another enzyme.
D-alanine-D-alanine ligase (Ddl) Catalyzes the formation of dipeptides containing D-amino acids. researchgate.netWhile primarily synthetic, its substrate specificity could be explored for detection.

Immunochemical Methods for Highly Sensitive Detection in Research Applications

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), are renowned for their high sensitivity and specificity, making them powerful tools for detecting and quantifying specific molecules, including peptides, in complex biological fluids. unimi.itresearchgate.net Developing an immunoassay for this compound would require the generation of antibodies that can specifically recognize and bind to this dipeptide.

The process involves synthesizing the this compound dipeptide and then conjugating it to a larger carrier protein to make it immunogenic. This conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies. The resulting antibodies must be rigorously tested for their specificity to this compound, ensuring minimal cross-reactivity with other similar peptides or individual amino acids.

Once highly specific antibodies are obtained, a competitive ELISA can be developed. In this format, a known amount of enzyme-labeled this compound competes with the unlabeled dipeptide in the sample for a limited number of antibody binding sites coated on a microplate. antibodies.com The amount of bound enzyme, and therefore the signal produced, is inversely proportional to the concentration of this compound in the sample.

While the development of such an assay can be challenging due to the small size and potential low immunogenicity of a dipeptide, successful implementation would offer a highly sensitive and high-throughput method for its quantification in research settings. researchgate.netnih.gov For instance, ELISA kits are commercially available for other D-amino acid-related molecules, such as D-amino acid oxidase, demonstrating the feasibility of this approach for related targets. abcam.commybiosource.combiomatik.comcreative-diagnostics.com

Chromatographic Techniques Coupled with Advanced Detectors (e.g., Charged Aerosol Detector, Evaporative Light Scattering Detector)

High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, but the detection of non-chromophoric compounds like this compound, which lack a UV-absorbing group, requires specialized detectors. pharmtech.comlcms.cz The Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) are two such advanced detectors that provide universal detection for non-volatile and semi-volatile analytes. pharmtech.comflash-chromatography.cominterchim.com

Charged Aerosol Detector (CAD): CAD offers a sensitive and universal detection method that is independent of the analyte's chemical structure. thermofisher.comyoutube.com The process involves nebulizing the HPLC eluent into fine droplets, which are then dried to form particles of the analyte. thermofisher.com These particles are then charged and detected by an electrometer. thermofisher.com The signal generated is directly proportional to the mass of the analyte. thermofisher.comyoutube.com This technique provides consistent response for different compounds, making it suitable for quantifying unknown impurities and for analyses where reference standards are not available. youtube.com CAD has been successfully used for the analysis of peptides and amino acids, offering low nanogram-level sensitivity. thermofisher.comchromatographyonline.com

Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector that is not dependent on the optical properties of the analyte. pharmtech.comflash-chromatography.com The mechanism involves nebulizing the column effluent, evaporating the mobile phase in a heated drift tube, and then detecting the light scattered by the remaining solid analyte particles. pharmtech.cominterchim.com ELSD is compatible with a wide range of mobile phases, including gradients, as long as they are more volatile than the analyte. pharmtech.cominterchim.com It is an ideal technique for detecting compounds like peptides, amino acids, and carbohydrates. pharmtech.comflash-chromatography.com While generally considered less sensitive than CAD, modern ELSD systems have been optimized for high performance in purification and analytical applications. lcms.czflash-chromatography.com

The choice between CAD and ELSD depends on the specific requirements of the analysis, including sensitivity, dynamic range, and the nature of the sample matrix. Both detectors, when coupled with an appropriate chromatographic separation method like reversed-phase or hydrophilic interaction liquid chromatography (HILIC), provide powerful tools for the quantification of this compound. lcms.cz

Table 2: Comparison of Advanced Chromatographic Detectors

DetectorPrinciple of OperationAdvantages for this compound Analysis
Charged Aerosol Detector (CAD) Nebulization, drying, charging of analyte particles, and detection of charge. thermofisher.comthermofisher.comUniversal detection, high sensitivity (low nanogram), response independent of chemical structure, good for impurity profiling. youtube.comchromatographyonline.com
Evaporative Light Scattering Detector (ELSD) Nebulization, evaporation of mobile phase, and detection of light scattered by analyte particles. pharmtech.cominterchim.comUniversal detection, compatible with gradient elution, suitable for non-chromophoric compounds. pharmtech.comflash-chromatography.com

Sample Preparation and Extraction Protocols for Diverse Biological and Environmental Matrices

The successful analysis of this compound from complex matrices such as biological fluids (serum, plasma, urine), tissue homogenates, or environmental samples (soil, water) is highly dependent on the sample preparation and extraction protocol. creative-proteomics.comsickkids.ca The primary goals of these protocols are to remove interfering substances like proteins, salts, and lipids, and to concentrate the analyte of interest. creative-proteomics.comthermofisher.com

For Biological Matrices:

Protein Precipitation: A common first step for serum or plasma samples is to remove abundant proteins. This is often achieved by adding organic solvents like acetonitrile or acids such as trichloroacetic acid (TCA) or perchloric acid (PCA). creative-proteomics.commdpi.comnih.gov The precipitated proteins are then removed by centrifugation, leaving the smaller peptides and other molecules in the supernatant.

Ultrafiltration: This technique uses membranes with specific molecular weight cut-offs (e.g., 3 kDa) to separate larger molecules like proteins from smaller peptides such as this compound. creative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a versatile and widely used technique for sample cleanup and concentration. thermofisher.comnih.govbiotage.com For peptides, reversed-phase SPE cartridges (e.g., C18) are commonly employed. nih.govmdpi.com The sample is loaded onto the cartridge, interfering substances are washed away, and the target peptide is then eluted with a suitable solvent. nih.gov Generic protocols for peptide clean-up using SPE are available and can be adapted for this compound. thermofisher.com

For Environmental Matrices:

Soil Samples: Extraction from soil can be achieved using buffer solutions, such as potassium sulfate, followed by filtration. creative-proteomics.comresearchgate.net

Water Samples: For water samples containing trace amounts of the dipeptide, an enrichment step is often necessary. This can be accomplished using solid-phase extraction, where a larger volume of water is passed through an SPE cartridge to concentrate the analyte before elution. creative-proteomics.com

The choice of the specific protocol depends on the nature of the sample matrix and the subsequent analytical method. For instance, if mass spectrometry is the detection method, it is crucial to remove non-volatile salts and buffers that can interfere with ionization. sickkids.ca

Table 3: Common Sample Preparation Techniques for Dipeptide Analysis

TechniquePrincipleApplication
Protein Precipitation Use of acids or organic solvents to precipitate large proteins. creative-proteomics.commdpi.comSerum, plasma, tissue homogenates.
Ultrafiltration Separation based on molecular size using a semi-permeable membrane. creative-proteomics.comBiological fluids.
Solid-Phase Extraction (SPE) Selective adsorption and elution of the analyte from a solid sorbent. thermofisher.comnih.govBiological and environmental samples for cleanup and concentration.
Buffer Leaching Extraction of analytes from a solid matrix using a buffer solution. creative-proteomics.comSoil samples.

Theoretical and Computational Studies of D Threonyl L Serine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of D-Threonyl-L-serine. These calculations provide a fundamental description of the molecule's electronic distribution, which governs its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a dipeptide like this compound, DFT can be employed to determine its most stable three-dimensional structures (conformers) and to analyze the interactions that stabilize them, such as intramolecular hydrogen bonds.

A conformational analysis using DFT would typically involve optimizing the geometry of numerous potential starting structures. For the dipeptide, this would include exploring the rotational space of the backbone dihedral angles (φ, ψ) for both the D-Threonyl and L-serine residues, as well as the side-chain dihedral angles (χ). A study on a similar dipeptide, n-formyl-d-serine-d-alanine-NH2, successfully located 87 stable conformers from a potential of 243, illustrating the complexity of these potential energy surfaces. nih.gov For this compound, the presence of hydroxyl groups on both side chains adds another layer of complexity due to their potential to form various hydrogen bonds with the peptide backbone or with each other.

Once the stable conformers are identified, DFT calculations can yield several key electronic properties:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. researchgate.netsciforum.net

Electrostatic Potential (ESP): The ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is vital for predicting how the dipeptide will interact with other molecules, including receptors or solvents. researchgate.net

Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. rsc.orgmdpi.com This correlation helps to confirm the theoretically predicted structures and provides a detailed assignment of the spectral bands to specific molecular motions. For dipeptides with hydroxyl groups, such as Ac-Phe-Ser-NH2, these calculations are essential for identifying and characterizing the strength of intramolecular hydrogen bonds involving the OH groups. rsc.org

The following table illustrates the type of data that would be generated from DFT calculations on the most stable conformer of this compound.

PropertyPredicted ValueSignificance
Total Energy Value in HartreesThe absolute energy of the molecule; used to compare the relative stability of different conformers. The lowest energy indicates the most stable conformer.
HOMO Energy Value in eVRepresents the ability to donate an electron. A higher energy indicates a better electron donor.
LUMO Energy Value in eVRepresents the ability to accept an electron. A lower energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) Value in eVIndicates chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity. sciforum.net
Dipole Moment Value in DebyeMeasures the overall polarity of the molecule, influencing its solubility and interaction with polar environments. sciforum.net
Calculated Vibrational Frequencies List of frequencies in cm⁻¹ and assignmentsCorrelates with experimental IR/Raman spectra to confirm structure and identify functional group vibrations (e.g., O-H stretch, N-H stretch, C=O stretch). rsc.org

Note: This table is illustrative. The specific values would be the result of actual DFT calculations.

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. For peptide systems, a balance must be struck between accuracy and computational cost.

Pople Style Basis Sets: Basis sets like 6-31G(d,p) and 6-311+G(d,p) are commonly used for organic and biological molecules. nih.govresearchgate.net The "G" indicates a Gaussian-type orbital. The numbers (6-311) describe how many functions are used for core and valence electrons. The characters in parentheses denote the addition of polarization functions (d,p) and diffuse functions (+).

Polarization functions (d,p): These allow for non-spherical distortion of the electron clouds, which is essential for accurately describing chemical bonds, especially in systems with complex geometries like peptides.

Diffuse functions (+): These are important for describing systems with delocalized electrons or for accurately calculating properties like proton affinities and hydrogen bond strengths. longdom.org

Correlation-Consistent Basis Sets: Sets like aug-cc-pVDZ or aug-cc-pVTZ, developed by Dunning and coworkers, are designed to systematically converge towards the complete basis set limit, offering higher accuracy but at a significantly greater computational expense. aip.org

For this compound, a basis set such as B3LYP/6-311+G(d,p) would be a suitable choice for initial geometry optimizations and frequency calculations, as it has been shown to provide reliable results for similar dipeptides. nih.gov To improve the description of non-covalent interactions, such as the hydrogen bonds involving the hydroxyl side chains, dispersion corrections (e.g., Grimme's D3 correction) are often incorporated into the DFT functional (e.g., B3LYP-D3). nih.gov For higher accuracy single-point energy calculations on the optimized geometries, more computationally intensive methods like Møller–Plesset perturbation theory (MP2) could be employed. longdom.org

Density Functional Theory (DFT) for Molecular Orbitals, Electrostatic Potentials, and Vibrational Frequencies

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in a simulated environment, such as in water.

MD simulations rely on a set of mathematical functions and associated parameters known as a force field to calculate the potential energy of the system. researchgate.net Common force fields used for protein and peptide simulations include AMBER, CHARMM, GROMOS, and OPLS. nih.gov

A significant challenge for simulating peptides like this compound is the parameterization for the D-amino acid. Standard force fields are primarily parameterized for the naturally occurring L-amino acids. frontiersin.org While some force fields, like AMBER, use the same parameters for L- and D-amino acids and define the chirality simply by the initial atomic coordinates, studies have shown this might not always be sufficient. frontiersin.org Research on model peptides containing D-amino acids has revealed that the conformational preferences (rotamer libraries) of a D-amino acid are not always a perfect mirror image of its L-counterpart, especially when considering the influence of neighboring chiral residues. nih.gov

Therefore, careful validation or refinement of force field parameters is crucial. This can involve:

Comparing MD simulation results with high-level quantum mechanical calculations for small model dipeptides. frontiersin.org

Adjusting torsional parameters to better reproduce the potential energy surfaces calculated by QM methods. nih.gov

Developing specific parameters for D-amino acids that account for interactions with neighboring L- or D-residues to create more realistic rotamer distributions. nih.gov

The following table summarizes common protein force fields and their relevance to simulating D-amino acid-containing peptides.

Force Field FamilyWater Model(s)Key Features and Considerations for D-Amino Acids
AMBER TIP3P, OPC, TIP4P-DWidely used for proteins and nucleic acids. wikipedia.org Versions like ff12SB and ff14SB have been tested on D-amino acid-containing peptides and found to be reasonably accurate, using mirrored parameters from L-amino acids. frontiersin.org
CHARMM TIPS3P, TIP3P, TIP4P-DAnother prevalent force field for biomolecular simulations. The CHARMM36m force field has been refined for both ordered and disordered proteins. nih.gov Polarizable versions based on the Drude oscillator model are also available, which may offer improved accuracy for systems with significant charge polarization.
GROMOS SPC/EDeveloped for efficiency in large-scale simulations. Parameterization focuses on reproducing thermodynamic properties of liquids.
OPLS TIP4P, TIP3POptimized Potentials for Liquid Simulations. The OPLS-AA/M version has been tested on cyclic peptides. wikipedia.org Parameterization relies heavily on fitting to experimental properties of liquids and QM data for torsional parameters.

The solvent environment has a profound impact on peptide conformation. MD simulations can treat the solvent in two primary ways:

Explicit Solvent Models: The solvent (typically water) is represented by individual molecules. This is the most realistic approach, as it explicitly accounts for specific hydrogen bonding interactions between the peptide and water molecules. Common water models include TIP3P, SPC/E, and the more recent four-site TIP4P-D, which was specifically developed to better model disordered proteins. Simulations with explicit solvent are computationally expensive due to the large number of atoms.

For this compound, with its two hydroxyl side chains capable of forming specific hydrogen bonds, an explicit solvent model like TIP4P-D would be preferable for accurately capturing its conformational dynamics in an aqueous environment.

MD simulations can be used to calculate the free energy difference (ΔG) between different states, such as different conformational states of a peptide or the bound and unbound states of a peptide-receptor complex. The potential of mean force (PMF) is a key concept, representing the free energy as a function of one or more reaction coordinates (e.g., a dihedral angle or the distance between two atoms).

Several advanced sampling techniques are used to overcome the energy barriers between states and efficiently calculate free energy profiles:

Umbrella Sampling: The system is simulated in a series of windows along a reaction coordinate, with a biasing potential (the "umbrella") applied in each window to ensure adequate sampling. The unbiased PMF is then reconstructed from the biased simulations.

Metadynamics: A history-dependent bias potential is added to the system, which discourages the simulation from revisiting previously explored regions of the conformational space, thus accelerating the exploration of new states.

Steered MD (SMD): An external force is applied to the system to drive it from an initial to a final state, for example, to simulate the unbinding of a ligand from a protein. The work done during this process can be related to the free energy change.

For this compound, these methods could be used to calculate the free energy barriers for rotation around the backbone and side-chain dihedral angles, revealing the most probable conformational pathways and the relative populations of different conformers in solution.

Explicit and Implicit Solvent Models in MD Simulations

Homology Modeling and Docking Studies with Relevant Enzyme Active Sites (non-human, theoretical)

Theoretical studies involving homology modeling and molecular docking provide powerful, non-invasive methods to investigate the potential interactions between this compound and the active sites of enzymes from non-human sources. This approach is particularly valuable when the crystal structure of the target enzyme is not available. The process involves creating a three-dimensional model of the target enzyme based on its amino acid sequence and its similarity to a known protein structure, followed by computational docking of the dipeptide into the predicted active site.

Once a reliable homology model of the enzyme is generated and validated, molecular docking simulations can be performed to predict the binding conformation and affinity of this compound within the active site. These simulations would explore various possible orientations of the dipeptide, scoring them based on factors like intermolecular energies, hydrogen bonds, and hydrophobic interactions. This can reveal key interactions, such as hydrogen bonds between the hydroxyl groups of the threonine and serine residues and polar residues in the enzyme's active site, or ionic interactions involving the N-terminal and C-terminal of the dipeptide. Such in silico docking studies have been successfully applied to screen for inhibitors against targets like glutathione (B108866) synthetase in Plasmodium falciparum. researchgate.net

Table 1: Theoretical Workflow for Homology Modeling and Docking of this compound with a Non-Human Enzyme

StepDescriptionCommonly Used Tools/Methods
1. Target Identification & Sequence RetrievalIdentify a putative non-human enzyme (e.g., a bacterial dipeptidase) that may interact with this compound. Retrieve its amino acid sequence from a protein database.NCBI, UniProt
2. Template SelectionSearch for experimentally determined protein structures (templates) that are homologous to the target sequence.BLAST, HHpred
3. Homology ModelingGenerate a 3D model of the target enzyme based on the alignment of its sequence with the template structure(s).MODELLER, SWISS-MODEL, PS² mdpi.com
4. Model Refinement & ValidationOptimize the geometry of the initial model and assess its quality using stereochemical checks and other validation tools.Chimera, GROMACS, Ramachandran plot analysis, ProSA sld.cu
5. Active Site PredictionIdentify the putative active site of the modeled enzyme based on homology to the template or using specialized prediction servers.CASTp, Pocket-Finder
6. Ligand PreparationGenerate a 3D structure of this compound and optimize its geometry. Assign appropriate charges and atom types.ChemDraw, Avogadro, PRODRG
7. Molecular DockingComputationally "dock" the this compound molecule into the predicted active site of the enzyme model to predict binding modes and affinities.AutoDock, Glide, GOLD
8. Analysis of ResultsAnalyze the predicted binding poses, identify key interacting residues, and estimate the binding energy.PyMOL, LigPlot+

Prediction of Spectroscopic Data (NMR Chemical Shifts, CD Spectra) for Experimental Validation

Computational methods can predict spectroscopic data for this compound, which can serve as a valuable reference for future experimental validation. These predictions are based on the molecule's three-dimensional structure and electronic properties.

Prediction of NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra. diva-portal.org Ab initio calculations and, more recently, machine learning algorithms have been developed for this purpose. rsc.orgresearchgate.net For a dipeptide like this compound, Density Functional Theory (DFT) calculations can be employed to predict its chemical shifts. researchgate.net These calculations involve optimizing the molecular geometry of the dipeptide and then computing the magnetic shielding tensors for each nucleus. The predicted shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS). Studies on similar dipeptides, like L-threonyl-L-serine, have shown a good correlation between theoretically predicted structures and experimental data. nih.govresearchgate.net

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Hypothetical, based on typical values for amino acid residues in peptides)

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
Threonyl Residue Threonyl Residue
59.54.25
67.84.15
20.1Hγ (CH₃)1.20
C' (Carbonyl)172.5NH8.30
Serinyl Residue Serinyl Residue
56.24.40
61.73.90
C' (Carbonyl)174.0NH8.15

Note: These are hypothetical values and would vary depending on the specific conformation, solvent, and computational method used.

Prediction of Circular Dichroism (CD) Spectra:

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides and proteins. biorxiv.org While this compound is a small dipeptide and does not form extensive secondary structures like helices or sheets, its CD spectrum would still be characteristic of its conformational preferences in solution. Computational methods can predict the CD spectrum from the 3D structure. nih.gov These methods often involve calculating the electronic transition energies and rotational strengths of the various conformers of the molecule. The final predicted spectrum is a population-weighted average of the spectra of the individual conformers. Such predictions can be crucial for validating the conformational ensembles of the dipeptide derived from other computational methods like molecular dynamics. Several web-based tools and algorithms, such as BeStSel and SESCA, are available for predicting CD spectra, although they are primarily optimized for larger proteins. mpg.deelte.hu

In Silico Screening for Interactions with Putative Biological Targets or Binding Sites (non-human)

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a biological target. This approach can be theoretically applied to this compound to explore its potential interactions with a wide range of non-human biological targets.

The process would begin by creating a virtual library of compounds that includes this compound. This library could then be screened against a panel of putative non-human protein targets. These targets could be enzymes or receptors from pathogenic organisms like bacteria, fungi, or protozoa, where modulation of their activity could have a therapeutic effect. For example, enzymes involved in essential metabolic pathways, such as glutathione synthetase in Plasmodium falciparum, have been used as targets for in silico screening. researchgate.net Another example is the use of serine racemase structures for docking studies to identify potential modulators. mdpi.com

The screening process is typically performed using molecular docking algorithms. Each molecule in the library is docked into the binding site of the target protein, and a scoring function is used to estimate the binding affinity. The top-scoring compounds, or "hits," are then selected for further investigation. This methodology allows for the rapid and cost-effective identification of potential interactions, which can then be prioritized for experimental validation.

Table 3: Potential Non-Human Biological Target Classes for In Silico Screening of this compound

Target ClassOrganism TypeRationale for TargetingExample
PeptidasesBacteria, FungiDipeptides can be substrates or inhibitors of peptidases, which are often crucial for nutrient acquisition or virulence.Metallo- and Serine-proteases
Peptide TransportersBacteria, YeastDipeptides are transported into cells via specific transporters, which could be targeted to disrupt nutrient uptake.Di/tripeptide transporters (Dtp)
Enzymes in Amino Acid MetabolismBacteria, ProtozoaEnzymes involved in the synthesis or modification of amino acids can be essential for pathogen survival.Serine hydroxymethyltransferase, D-amino acid oxidase
Cell Wall Synthesis EnzymesBacteriaSome enzymes involved in building the bacterial cell wall utilize D-amino acids or dipeptide precursors.D-alanine-D-alanine ligase
Quorum Sensing ReceptorsBacteriaSome bacterial communication systems use small peptides as signaling molecules.Receptors for autoinducer peptides

This theoretical framework provides a roadmap for the computational investigation of this compound, from predicting its interactions with specific enzymes to forecasting its spectroscopic signatures and screening for broader biological activities.

Exploration of D Threonyl L Serine in Advanced Materials and Chemical Biology Tools

D-Threonyl-L-serine as a Building Block in Peptide Mimetics and Macrocycles

Peptide mimetics and macrocycles are designed to replicate or improve upon the biological activity of natural peptides while offering enhanced stability, bioavailability, and conformational rigidity. The inclusion of non-standard amino acids, such as D-isomers, is a key strategy in this field.

The this compound motif could serve as a crucial "turn mimetic," a structure that induces a specific bend or fold in a peptide chain. ctdbase.org The alternating chirality (D-L configuration) often promotes the formation of stable secondary structures like β-turns. This capability is highly valuable in designing macrocyclic peptide mimetics that target protein-protein interactions (PPIs), which are often challenging to disrupt with traditional small molecules. rsc.org For instance, macrocycles designed to interfere with phospho-dependent PPIs, such as those involving the Polo-like kinase 1 (Plk1) polo-box domain, rely on constrained conformations to achieve high affinity. rsc.org The this compound unit could enforce such constraints, orienting other critical residues for optimal binding.

The presence of the D-threonine residue would inherently confer resistance to enzymatic degradation by common proteases, which are stereospecific for L-amino acid sequences. This increased stability is a primary goal in the development of peptide-based therapeutics.

Table 9.1: Potential Contributions of this compound in Peptide Mimetics

Feature Contribution of this compound Rationale
Conformational Constraint Induces turn structures Alternating D-L chirality promotes stable folding.
Proteolytic Stability High resistance to degradation D-amino acids are not recognized by standard proteases.
Functionalization Provides reactive handles The hydroxyl groups on both threonine and serine can be modified.

| Mimicry | Can imitate natural peptide epitopes | The backbone structure can be tailored to fit protein binding sites. |

Integration into Self-Assembling Peptide Nanostructures

Self-assembling peptides are short amino acid sequences that spontaneously form ordered nanostructures like hydrogels, fibers, and vesicles in response to environmental triggers. nih.gov The final morphology and properties of these materials are dictated by the peptide sequence, including its charge, hydrophobicity, and chirality. nih.gov

Peptide-based hydrogels are water-swollen polymer networks with applications in tissue engineering and drug delivery due to their biocompatibility and resemblance to the extracellular matrix. frontiersin.orgbiomedgrid.com The introduction of alternating D- and L-amino acids into a peptide sequence can significantly impact hydrogel properties. mdpi.com Studies have shown that heterochiral peptides can form hydrogels that are mechanically more stable and less prone to precipitation than their homochiral (all-L or all-D) counterparts. mdpi.com

Integrating this compound into a larger self-assembling sequence could lead to hydrogels with enhanced mechanical stiffness. The stereochemical difference would disrupt typical L-amino acid packing, potentially leading to novel intermolecular hydrogen bonding networks that result in more robust materials. The mechanical properties, such as the storage modulus (G'), which indicates the solid-like behavior of the gel, could theoretically be tuned by varying the concentration of the this compound-containing peptide. researchgate.netmdpi.com

The self-assembly of dipeptides, particularly those with aromatic components, into nanostructures is a well-documented phenomenon. nih.gov While this compound lacks aromatic rings, the specific hydrogen bonding and hydrophobic interactions between its side chains (methyl and hydroxyl groups) could drive the formation of various nanostructures. The mixed chirality is a critical factor; for example, L-Phe-L-Phe forms microtubes, whereas D-Phe-D-Phe assembles into nanofibrils. mdpi.com

The D-L configuration of this compound could lead to the formation of flat β-sheet structures, which are common precursors to nanofibers. nih.gov These nanofibers, with diameters typically under 100 nm, could entangle to form the matrix of a hydrogel. nih.gov Alternatively, under different conditions (e.g., solvent polarity, pH), the dipeptide might assemble into bilayer vesicles, structures that have potential in drug encapsulation. capes.gov.br The stability of these nanostructures against proteolysis would be inherently high due to the D-threonine residue, a significant advantage for in vivo applications. nih.gov

Table 9.2: Hypothetical Nanostructures from this compound Containing Peptides

Nanostructure Potential Driving Force Key Property
Hydrogel Inter-fiber entanglement Enhanced mechanical stability from D-L sequence. mdpi.com
Nanofiber β-sheet formation via H-bonding High proteolytic resistance. nih.gov
Nanosheet Planar packing of dipeptides Controlled surface chemistry via hydroxyl groups.

| Vesicle | Bilayer assembly | Potential for drug encapsulation. |

Hydrogel Formation and Mechanical Properties

Use as a Probe for Studying Dipeptidase Specificity and Substrate Promiscuity

Dipeptidases are enzymes that hydrolyze dipeptides into their constituent amino acids. uniprot.org These enzymes exhibit varying degrees of substrate specificity. A synthetic dipeptide like this compound would be an excellent chemical probe to investigate the steric and stereochemical tolerance of an enzyme's active site.

Most dipeptidases preferentially bind and cleave dipeptides composed entirely of L-amino acids. The presence of a D-amino acid at the N-terminal position (P1 site) would likely render this compound a poor substrate or a competitive inhibitor for many standard dipeptidases. However, certain enzymes, particularly those from bacteria, possess broader substrate promiscuity. For example, D-alanine-D-alanine ligases can utilize various D-amino acids. researchgate.net

By testing the ability of a purified dipeptidase to hydrolyze this compound, researchers could gain insight into the architecture of its active site. The inability to cleave the peptide would suggest a strict stereochemical requirement at the P1 position. Conversely, slow hydrolysis would indicate substrate promiscuity and could be the first step in engineering the enzyme for novel biocatalytic applications. Similarly, L,D-transpeptidases, which are involved in bacterial cell wall cross-linking, are another class of enzymes for which this dipeptide could serve as a specific probe to study activity and inhibition. nih.gov

Development of this compound Based Affinity Ligands for Bioseparations and Purification

Affinity chromatography is a powerful technique for purifying biomolecules based on highly specific binding interactions. thermofisher.com While proteins like Protein A are common affinity ligands for antibodies, there is a growing interest in developing smaller, more robust synthetic ligands, including peptides. openaccessjournals.com

A this compound dipeptide could be immobilized onto a chromatography resin and used as a ligand for purifying proteins that have a specific affinity for this structure. Its small size and chemical stability are advantageous. The D-amino acid ensures resistance to any contaminating proteases in the feedstock, prolonging the life of the affinity column.

The specificity of such a ligand would be determined by the target protein. For example, it could be designed to bind to a specific amino acid chemoreceptor or an enzyme that recognizes threonyl-serine motifs. The Escherichia coli chemoreceptor Tsr, for instance, has a binding pocket optimized for L-serine but can also bind other small amino acids. nih.gov A this compound ligand could be used to probe or purify such receptors or their engineered variants.

Table 9.3: Comparison of Ligand Types for Affinity Chromatography

Ligand Type Example Advantages Disadvantages
Protein Ligand Protein A High affinity and specificity High cost, potential for leaching, protease sensitivity
Synthetic Dye Ligand Cibacron Blue F3G-A Low cost, robust Lower specificity, potential toxicity
Peptide Ligand DDPPGRRR Good affinity, robust, specific Higher development cost than dyes

| Dipeptide Ligand (Hypothetical) | this compound | Very robust, low cost, specific | Specificity needs to be discovered/engineered |

Applications in Non-Biological Catalysis or Chemo-Sensing Systems

The unique chemical features of this compound make it a candidate for use in synthetic systems. The chiral centers and hydroxyl groups can be exploited in asymmetric catalysis or molecular recognition for chemo-sensing.

As a chiral ligand in organocatalysis, this compound could be used to coordinate with a metal center to catalyze enantioselective reactions. The two adjacent stereocenters and the specific D-L configuration could create a unique chiral environment to control the stereochemical outcome of a reaction.

In chemo-sensing, the dipeptide could be incorporated into a larger probe molecule designed for the selective detection of specific analytes. For example, fluorescent probes have been developed that can distinguish between enantiomers of single amino acids like serine. rsc.org A system incorporating this compound could be designed to bind a target molecule, with the binding event triggering a change in fluorescence or another optical signal. The dipeptide's structure could impart high selectivity, allowing the sensor to distinguish between closely related molecules in a complex mixture.

Incorporation into Bio-Inspired Materials for Controlled Release or Scaffold Engineering

The theoretical incorporation of this compound into biomaterials leverages the inherent characteristics of its amino acid components—D-Threonine and L-Serine—and the structural advantages conferred by its heterochiral nature. Dipeptides are recognized as minimalistic building blocks capable of self-assembling into ordered nanostructures, such as hydrogels, which are highly valuable for biomedical applications. mdpi.commdpi.com

Self-Assembly and Hydrogel Formation:

The self-assembly of dipeptides is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of a D-amino acid alongside an L-amino acid can significantly influence this process. Heterochirality has been observed to promote hydrogelation, leading to materials with enhanced stability and rigidity compared to their homochiral (L-L or D-D) counterparts. mdpi.commdpi.com The specific combination of D-Threonine and L-Serine, both polar amino acids with hydroxyl side groups, would likely result in the formation of a three-dimensional network of fibers stabilized by extensive hydrogen bonding, capable of entrapping large amounts of water to form a hydrogel.

Applications in Controlled Release:

Hydrogels are excellent candidates for controlled drug delivery systems due to their porous structure and high water content. rsc.org A hydrogel formed from this compound could encapsulate therapeutic molecules within its matrix. The release of the entrapped drug would be governed by diffusion through the hydrogel network and by the degradation of the material itself.

A key advantage of incorporating a D-amino acid is the enhanced resistance to enzymatic degradation. mdpi.com Most natural proteases are specific to L-amino acids, making materials derived from D-peptides more stable in a biological environment. nih.gov This increased stability would allow a this compound-based hydrogel to function as a long-acting drug depot, releasing its payload over an extended period. The rate of drug release could potentially be tuned by altering the cross-linking density of the hydrogel, a parameter influenced by the concentration of the dipeptide and the conditions of self-assembly.

Utility in Scaffold Engineering:

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that mimics the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation. researchgate.net The ideal scaffold should be biocompatible, biodegradable, and possess mechanical properties appropriate for the target tissue.

A scaffold constructed from this compound would be inherently biocompatible, as its degradation products are natural amino acids. The L-Serine component is particularly relevant, as serine-rich materials have shown promise in tissue engineering. For instance, sericin, a silk-derived protein rich in L-serine, has been shown to support osteoblast activity and bone metabolism. nih.gov Furthermore, L-serine is a crucial precursor for the synthesis of many essential intracellular biomolecules. The D-serine that would be released upon degradation also has biological roles, notably as a neurotransmitter, although its effects in the context of tissue regeneration are less clear. nih.govmdpi.com

The structural integrity and degradation rate of a this compound scaffold could be controlled, offering a platform for regenerating various tissues. The presence of D-Threonine would ensure that the scaffold persists long enough to guide tissue formation before being gradually replaced by new tissue.

Interactive Data Tables

Table 1: Properties of Related Self-Assembling Peptide Systems

Peptide System Key Feature Resulting Material Primary Application Research Finding
D-Phe-L-Leu Heterochirality Hydrogel Biomaterial Scaffolding Heterochirality was observed to promote hydrogelation and lead to a decrease in gelation time. mdpi.com
Nap-GffyGRGD (f,y = D-amino acids) D-Amino Acid Stability Hydrogel Drug Delivery D/L-peptide hydrogels act as excellent carriers for anticancer drugs due to higher stability. mdpi.com
Poly-DL-serine Racemic Mixture Hydrogel Implantable Biomaterial Resists foreign-body response and shows negligible inflammation after implantation. researchgate.net

Table 2: Potential Characteristics of this compound Based Biomaterials

Property Influencing Factor Potential Advantage in Controlled Release Potential Advantage in Scaffold Engineering
Biocompatibility Amino acid composition Low toxicity of degradation products (Threonine, Serine). Promotes cell integration and minimizes inflammatory response.
Biodegradability Peptide bonds Tunable release profile as the matrix degrades. Scaffold is replaced by new tissue over time.
Enzymatic Stability Presence of D-Threonine Prolonged drug release due to resistance to protease degradation. mdpi.com Scaffold maintains structural integrity for an extended period to support tissue growth.
Self-Assembly Heterochirality (D-Thr, L-Ser) Forms a stable hydrogel network for effective drug encapsulation. mdpi.com Creates a porous 3D structure mimicking the native extracellular matrix.

| Functional Groups | Hydroxyl groups (-OH) on both residues | Potential for hydrogen bonding with encapsulated drugs, modifying release kinetics. | Provides sites for cell attachment and potential for further chemical modification. |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
D-Threonine
L-Threonine
L-Serine
D-Serine
D-Phenylalanyl-L-Leucine
Nap-GffyGRGD
Poly-DL-serine

Future Research Directions and Unexplored Avenues for D Threonyl L Serine

Elucidating Novel Biological Roles in Underexplored Microbial Ecosystems

The roles of D-amino acids in the microbial world, particularly within complex ecosystems, are a subject of expanding interest. Bacteria are known to produce and release various D-amino acids to regulate cell wall synthesis, biofilm formation, and intercellular signaling. pnas.orgnih.gov For instance, certain D-amino acids can inhibit biofilm development or trigger its dispersal. preprints.org The presence of D-serine has been noted to confer resistance to certain antibiotics in some bacterial species. pnas.org

Future research should focus on how the specific dipeptide D-Threonyl-L-serine might function as a signaling molecule or metabolic effector in diverse microbial communities, such as those in soil, marine sediments, or the gut microbiome. preprints.org Symbiotic microbes are known to produce a range of D-amino acids, and investigating the synthesis or processing of D-Thr-L-Ser could reveal its importance in host-microbe interactions. pnas.org It is hypothesized that heterochiral peptides could disrupt normal metabolic cycles in competing organisms, acting as subtle but effective agents of microbial warfare or communication. preprints.org

Proposed Research Questions:

Is this compound naturally produced in any known microbial ecosystems?

Does exposure to this compound affect biofilm formation, quorum sensing, or sporulation in model organisms like Bacillus subtilis or Pseudomonas aeruginosa?

Can gut microbiota synthesize or metabolize this dipeptide, and if so, what are the downstream effects on the host's immune system?

Research AreaPotential Role of D-Thr-L-SerModel Organisms
Biofilm RegulationInhibition or promotion of biofilm matrixP. aeruginosa, B. subtilis
Interspecies SignalingQuorum sensing modulationMixed microbial consortia
Host-Microbe InteractionImmunomodulatory effectsMurine gut microbiome models

Development of Highly Stereoselective and Sustainable Synthetic Routes for Analogs

The synthesis of heterochiral peptides presents a significant chemical challenge, requiring precise control over stereochemistry. While methods exist for creating D-amino acid-containing peptides, developing routes that are both highly efficient and environmentally sustainable remains a key goal. nih.gov Current strategies often involve multi-step processes of protection, condensation, and deprotection. openaccessjournals.com Enzymatic methods, such as those using engineered nonribosomal peptide synthetase (NRPS) adenylation domains or the reverse reaction of amidohydrolases, offer promising, one-pot alternatives for synthesizing various dipeptides, including those with D-amino acids. nih.gov

Future work should aim to develop a dedicated synthetic strategy for this compound and its analogs. This could involve chemoenzymatic approaches that combine the specificity of enzymes with the versatility of chemical synthesis. nih.gov For example, an L-threonine transaldolase could potentially be engineered to accept L-serine as a substrate for a reaction with a D-threonine precursor. researchgate.net Additionally, developing solid-phase synthesis protocols for D-Thr-L-Ser analogs would enable the rapid generation of a library of related compounds for structure-activity relationship studies. researchgate.net

Synthesis StrategyPotential AdvantageKey Challenge
Chemoenzymatic SynthesisHigh stereoselectivity, mild conditionsEnzyme engineering and substrate specificity
Engineered NRPS SystemsOne-pot synthesisIdentifying or engineering suitable enzyme domains
Modulated Solid-Phase SynthesisRapid analog generationPreventing racemization during coupling

Integration into Complex Supramolecular Assemblies for Advanced Functions

Self-assembling peptides are at the forefront of materials science, forming structures like nanotubes, hydrogels, and nanofibers. rsc.org The inclusion of D-amino acids can profoundly influence these assemblies. Heterochiral peptides, where D- and L-amino acids are combined, can form unique structures not seen with their homochiral counterparts, such as rippled β-sheets or nanotubes with distinct physical properties. acs.orgacs.org For example, dipeptides with alternating chirality have been shown to form hollow nanotubes. rsc.org The specific sequence and chirality pattern can dictate the morphology, stability, and mechanical properties of the resulting nanomaterials. researchgate.netbiomaterials.org

The D-Thr-L-Ser motif could be a valuable building block for novel supramolecular materials. Future research should explore the self-assembly of D-Thr-L-Ser itself and its derivatives (e.g., with N-terminal aromatic groups like Fmoc). rsc.org It is plausible that the specific stereochemistry and the hydroxyl side chains of both threonine and serine could lead to unique hydrogen-bonding networks, resulting in hydrogels or other nanostructures with tailored properties for applications in tissue engineering or drug delivery. mdpi.com The study of block heterochiral peptides suggests that the interface between L- and D-amino acid segments can create kinks, leading to the formation of larger helical tapes instead of simple fibrils. acs.orgresearchgate.net

Exploration of this compound in Environmental Biogeochemistry and Nutrient Cycling

D-amino acids are increasingly recognized as active components in biogeochemical cycles, although their roles are less understood than those of L-amino acids. D-serine, for example, has been shown to influence pollen tube development in plants. researchgate.net The presence of D-amino acids in soil and aquatic environments, largely from microbial sources, can affect nutrient availability and plant-microbe interactions. preprints.org

A key future research avenue is to investigate the lifecycle of D-Thr-L-Ser in the environment. This includes its potential production by soil microbes, its stability and transport in different soil types, and its uptake and metabolism by plants and other organisms. Research could explore whether this dipeptide can serve as a nitrogen or carbon source for specific microbial guilds. Given that some D-amino acids can be assimilated by plants, it would be valuable to determine if D-Thr-L-Ser or its constituent parts can be utilized and what effect this has on plant development and stress response. researchgate.net

Advanced Spectroscopic Methods for Real-Time Monitoring of Dipeptide Dynamics and Interactions

Understanding how D-Thr-L-Ser interacts with biological targets in real-time requires advanced analytical techniques. Spectroscopic methods are powerful tools for this purpose. In-cell NMR, for instance, allows for the observation of protein-ligand interactions at atomic resolution directly within living cells, and the use of bioreactors can extend this monitoring over long periods. nih.gov Time-resolved infrared (IR) spectroscopy, aided by machine learning, is another emerging technique capable of tracking changes in protein secondary structure during dynamic interactions, though it often requires isotopic labeling for specificity. pnas.org

Future studies should apply these methods to monitor the behavior of D-Thr-L-Ser. For example, by introducing isotopically labeled D-Thr-L-Ser into a cellular system, one could use in-cell NMR to identify binding partners and quantify kinetic parameters. nih.gov Furthermore, techniques like surface pressure–molecular area isotherms combined with Brewster angle microscopy could elucidate how this dipeptide interacts with model cell membranes, providing insights into its potential mechanisms of action. researchgate.netacs.org

Spectroscopic MethodInformation GainedPotential Application for D-Thr-L-Ser
In-Cell NMRAtomic-resolution structure, binding kineticsIdentifying intracellular targets and binding affinities
Time-Resolved IR SpectroscopyReal-time secondary structure changesMonitoring conformational changes in a target protein upon binding
Circular Dichroism (CD)Secondary structure, conformational changesAssessing the structure of D-Thr-L-Ser containing peptidomimetics

Leveraging this compound for De Novo Design of Functional Peptidomimetics

De novo design involves creating novel peptide or protein structures with specific functions from scratch. nih.gov Incorporating D-amino acids is a powerful strategy in this field, as it expands the available chemical space and can yield "heterochiral" proteins with exceptional stability and resistance to proteases. nih.govwestlake.edu.cn These designed peptides can serve as therapeutics, for example, by inhibiting protein-protein interactions. nih.govrsc.org The introduction of D-amino acids can dramatically improve the in-vivo stability and pharmacokinetic profile of peptide-based drugs. nih.gov

The D-Thr-L-Ser dipeptide is an ideal building block for creating novel peptidomimetics. Its heterochiral nature inherently confers protease resistance. Future research should focus on incorporating this dipeptide into larger peptide sequences designed to target specific proteins, such as those involved in cancer or neurodegenerative diseases. nih.gov Computational methods like Rosetta can be used to design cyclic, heterochiral peptides containing the D-Thr-L-Ser motif that bind to a target of interest with high affinity and specificity. rsc.org The resulting peptidomimetics could offer the target specificity of large biologics combined with the stability of small molecules. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.